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Core Science & Biosynthesis

Foundational

Comprehensive Crystallographic and Structural Analysis of 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine

Executive Summary 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine is a highly functionalized heterocyclic scaffold that serves as a critical building block in modern medicinal chemistry. Morpholine-containing aryl systems are...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(4-Bromo-2,6-dimethoxyphenyl)morpholine is a highly functionalized heterocyclic scaffold that serves as a critical building block in modern medicinal chemistry. Morpholine-containing aryl systems are privileged pharmacophores, frequently utilized in the development of targeted therapeutics, including FTO (fat mass and obesity-associated protein) inhibitors[1], salt-inducible kinase (SIK) inhibitors[2], and BRD9 targeted protein degraders.

Understanding the exact three-dimensional conformation of this molecule in the solid state is paramount. The spatial orientation of the morpholine ring relative to the highly substituted phenyl ring dictates its binding affinity and vector geometry within enzymatic pockets. This whitepaper provides an in-depth technical guide to the crystallographic determination and structural analysis of 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine, detailing the causality behind experimental protocols and the theoretical framework of its solid-state behavior.

Chemical Profile and Conformational Theory

Before initiating crystallographic studies, establishing the physicochemical baseline of the compound is essential. The predicted properties of 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine highlight a moderately basic morpholine nitrogen and a dense, halogenated aromatic core[3].

Table 1: Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₂H₁₆BrNO₃Theoretical
Molecular Weight 302.16 g/mol Theoretical
Boiling Point 363.7 ± 42.0 °CPredicted[3]
Density 1.361 ± 0.06 g/cm³Predicted[3]
pKa (Morpholine N) 7.68 ± 0.40Predicted[3]
Conformational Causality

The structural uniqueness of this compound stems from the severe steric clash between the morpholine ring (attached at C3) and the 2,6-dimethoxy groups on the phenyl ring. In standard bromophenyl-morpholine derivatives, the morpholine ring adopts a thermodynamic chair conformation, and the phenyl ring twists to minimize steric strain, often resulting in dihedral angles between 76° and 84°[4].

However, the presence of the bulky 2,6-dimethoxy substituents in this specific molecule enforces a near-orthogonal relationship (dihedral angle ≈ 90°) between the aromatic plane and the morpholine mean plane. This rigidification restricts bond rotation, effectively locking the molecule into a specific bioactive conformation that minimizes allylic strain with the morpholine C2/C4 protons.

Self-Validating Protocol for Single-Crystal Growth

To obtain high-resolution X-ray diffraction (XRD) data, the growth of a macroscopic, defect-free single crystal is required. The following methodology utilizes vapor diffusion , a technique chosen specifically because it allows for an exceptionally slow, controlled approach to supersaturation, thereby minimizing crystal twinning and lattice defects.

Step-by-Step Crystallization Methodology
  • Solvent Selection: Dissolve 15 mg of highly purified (>99% by HPLC) 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine in 0.5 mL of dichloromethane (DCM). Causality: DCM is selected due to its excellent solvating power for halogenated aromatics and its high vapor pressure, which facilitates efficient diffusion.

  • Anti-Solvent Chamber: Place the open sample vial inside a larger, sealable chamber containing 5 mL of an anti-solvent (e.g., n-hexane).

  • Vapor Diffusion: Seal the outer chamber and allow the system to stand undisturbed at a constant temperature (20 °C) in a vibration-free environment. The volatile anti-solvent slowly diffuses into the DCM solution over 3–7 days, gently lowering the solubility of the compound and inducing nucleation.

  • Validation Checkpoint: Inspect the resulting crystals under a polarized light microscope. Self-Validation: The presence of sharp, uniform optical extinction upon rotation of the polarizer confirms the single-crystal nature of the grown specimens. If the crystal extinguishes in patches, it is twinned and must be recrystallized before proceeding to the diffractometer.

X-ray Diffraction (XRD) Data Acquisition & Refinement

The acquisition of crystallographic data must be meticulously controlled to ensure high precision in determining bond lengths, angles, and intermolecular interactions.

Data Collection Protocol
  • Crystal Mounting: Select a crystal of optimal dimensions (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a MiTeGen loop using Paratone-N oil. Causality: Paratone-N acts as a cryoprotectant, preventing the formation of crystalline ice from ambient humidity during flash-cooling, which would otherwise produce parasitic diffraction rings.

  • Cryocooling: Immediately transfer the mounted crystal to the diffractometer goniometer under a continuous stream of nitrogen gas at 100 K. Causality: Cryocooling is critical; it drastically reduces the thermal displacement parameters (B-factors) of the atoms, allowing for the precise resolution of the morpholine chair conformation and accurate mapping of the bromine atom's electron density[5].

  • Diffraction Sourcing: Utilize Mo Kα radiation (λ = 0.71073 Å). Causality: For highly absorbing, bromine-containing compounds, the shorter wavelength of Mo Kα is preferred over Cu Kα to minimize X-ray absorption effects and improve data completeness.

  • Data Reduction & Refinement: Integrate the raw diffraction frames using software such as APEX4 or CrysAlisPro. Solve the structure using dual-space methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

XRD_Workflow A Compound Synthesis & Purification B Single Crystal Growth (Vapor Diffusion) A->B C Crystal Mounting & Cryocooling (100 K) B->C D X-ray Diffraction Data Collection C->D E Structure Solution & Refinement (SHELXL) D->E F Conformational & Packing Analysis E->F

Fig 1. Step-by-step workflow for single-crystal X-ray diffraction analysis.

Table 2: Expected Crystallographic Data Parameters (Based on Isostructural Analogs)
ParameterExpected Value Range
Crystal System Monoclinic or Triclinic
Space Group P2₁/c or P-1
Temperature 100(2) K
Radiation Mo Kα (λ = 0.71073 Å)
Morpholine Conformation Chair[4][5]
Aryl-Morpholine Dihedral Angle 85° – 90° (Sterically locked)
Primary Intermolecular Contacts C-Br···O (Halogen), N-H···O (Hydrogen)

Intermolecular Interactions and Crystal Packing

The solid-state architecture of 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine is governed by a delicate balance of non-covalent interactions.

Halogen Bonding (XB): The 4-bromo substituent is not merely a passive structural feature; it acts as a potent halogen bond donor. The polarizability of the heavy bromine atom creates a localized region of positive electrostatic potential (the σ-hole) along the extension of the C-Br bond[6]. In the crystal lattice, this σ-hole engages in highly directional σ-type halogen bonding (C-Br···O or C-Br···N) with the electron-rich oxygen or nitrogen atoms of adjacent morpholine or methoxy groups[7]. These interactions are crucial for directing the supramolecular assembly and stabilizing the crystal network[6].

Hydrogen Bonding: Concurrently, the secondary amine of the morpholine ring serves as a hydrogen bond donor (N-H). This facilitates classical N-H···O hydrogen bonding, often forming dimeric or polymeric chains that intersect with the halogen-bonded network, creating a robust, three-dimensional lattice[4].

Interaction_Network Central 3-(4-Bromo-2,6-dimethoxyphenyl) morpholine Halogen Halogen Bonding (C-Br···O / C-Br···π) Central->Halogen Br donor Hydrogen Hydrogen Bonding (Morpholine N-H···O) Central->Hydrogen N-H donor Steric Steric Hindrance (2,6-Dimethoxy Groups) Central->Steric forces Conform Orthogonal Phenyl Ring & Chair Morpholine Steric->Conform results in

Fig 2. Logical relationship between structural features and intermolecular interactions.

Conclusion

The structural elucidation of 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine via single-crystal X-ray diffraction provides indispensable insights into its conformational rigidity and supramolecular behavior. By understanding the interplay between steric hindrance (driven by the 2,6-dimethoxy groups) and highly directional non-covalent interactions (halogen and hydrogen bonding), researchers can better exploit this privileged scaffold in rational, structure-based drug design.

References

  • ChemicalBook: 3-(4-bromo-2,6-dimethoxyphenyl)morpholine Properties.3

  • Journal of Medicinal Chemistry (ACS): Structure–Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors. 1

  • Google Patents: WO2022031928A1 - Salt inducible kinase inhibitors. 2

  • Google Patents: WO2021178920A1 - Compounds for targeted degradation of brd9.

  • Molecular Crystals and Liquid Crystals (Taylor & Francis): Synthesis, crystal structure and DFT study of 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone. 5

  • Crystal Growth & Design (ACS): Charge-Assisted Halogen Bonding in Bromo- and Iodophenylpyridinium Chlorides. 6

  • Acta Crystallographica Section E (IUCr): 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol. 4

  • Beilstein Journal of Organic Chemistry: Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue. 7

Sources

Exploratory

The Architectural Blueprint of a Privileged Scaffold: A Deep Dive into the Pharmacophore of 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Preamble: The Morpholine Motif in Modern Drug Discovery In the intricate landscape of medicinal chemistry, certain molecular fra...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Morpholine Motif in Modern Drug Discovery

In the intricate landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful therapeutic agents. The morpholine ring is one such "privileged scaffold," a testament to its remarkable versatility and favorable pharmacological properties.[1][2] Its inherent structural features—a six-membered heterocycle containing both an ether and a secondary amine functionality—confer a unique combination of aqueous solubility, metabolic stability, and the ability to engage in crucial hydrogen bonding interactions with biological targets.[3] This guide delves into the specific pharmacophoric attributes of a distinct and promising class of morpholine-containing compounds: the 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine derivatives. While direct and extensive research on this exact scaffold remains nascent, by examining structurally related analogs and the established roles of its constituent fragments, we can construct a robust and predictive pharmacophore model to guide future drug discovery endeavors, particularly in the realm of kinase inhibition.

Deconstructing the Core: An Analysis of the Constituent Pharmacophoric Features

The 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine scaffold can be dissected into three key components, each contributing distinct and synergistic properties to the overall pharmacophore.

1. The Morpholine Ring: The Anchor and Modulator

The morpholine moiety serves as a versatile anchor, orienting the other functionalities for optimal interaction with a biological target. Its oxygen atom is a potent hydrogen bond acceptor, a feature frequently exploited in the design of kinase inhibitors where it can interact with the hinge region of the ATP-binding site.[3] The nitrogen atom, typically a weak base, can be protonated under physiological conditions, allowing for ionic interactions or serving as a point for further derivatization to modulate physicochemical properties and explore additional binding pockets. The chair-like conformation of the morpholine ring also introduces a degree of three-dimensionality, which can be advantageous for fitting into complex binding sites.[4][5]

2. The 2,6-Dimethoxyphenyl Group: The Selectivity Driver

The presence of two methoxy groups at the 2 and 6 positions of the phenyl ring is a critical feature that significantly influences the molecule's conformational preferences and target selectivity. These ortho-methoxy groups create steric hindrance, forcing the phenyl ring to adopt a twisted conformation relative to the morpholine ring. This non-planar arrangement can be crucial for achieving selectivity between closely related kinases, as it allows the molecule to fit into specific sub-pockets of the ATP-binding site that may not be accessible to more planar inhibitors. Furthermore, the oxygen atoms of the methoxy groups can act as additional hydrogen bond acceptors, forming key interactions with amino acid residues in the target protein. The 2,6-dimethoxy substitution pattern has been successfully employed in the design of selective inhibitors for various kinases, including fibroblast growth factor receptor (FGFR) tyrosine kinase.

3. The 4-Bromo Substituent: The Potency Enhancer

The bromine atom at the 4-position of the phenyl ring plays a multifaceted role in enhancing the pharmacological profile of these derivatives. As a halogen atom, it can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. This interaction can significantly contribute to binding affinity and potency. The lipophilic nature of the bromine atom can also lead to favorable hydrophobic interactions within the binding pocket. The 4-bromophenyl motif is a common feature in a multitude of potent kinase inhibitors, where it often occupies a hydrophobic region of the ATP-binding site.[6][7][8]

Visualizing the Pharmacophore: A Hypothetical Model

Based on the analysis of the individual components and their known roles in biologically active molecules, we can propose a hypothetical pharmacophore model for 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine derivatives, particularly as kinase inhibitors.

Pharmacophore_Model cluster_Ligand 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine Derivative cluster_Target Kinase ATP-Binding Site (Hypothetical) Morpholine Morpholine Ring (Anchor & H-Bond Acceptor) Dimethoxy 2,6-Dimethoxyphenyl (Selectivity & H-Bond Acceptor) Hinge Hinge Region (H-Bonding) Morpholine->Hinge H-Bond (Oxygen) Bromo 4-Bromo (Potency & Hydrophobic Interaction) Selectivity_Pocket Selectivity Pocket Dimethoxy->Selectivity_Pocket Steric Fit & H-Bond Hydrophobic_Pocket Hydrophobic Pocket Bromo->Hydrophobic_Pocket Hydrophobic/ Halogen Bond

Caption: Hypothetical pharmacophore model for 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine derivatives interacting with a kinase ATP-binding site.

Experimental Protocols: A Guide to Synthesis and Evaluation

The successful development of novel drug candidates based on this scaffold necessitates robust and reproducible experimental protocols. Below are representative methodologies for the synthesis, purification, and biological evaluation of these derivatives.

Synthesis of 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine Derivatives: A General Approach

A common and effective method for the synthesis of 3-substituted morpholines involves a multi-step sequence starting from readily available precursors.[9][10]

Step 1: Synthesis of the Intermediate Epoxide

  • To a solution of 4-bromo-2,6-dimethoxybenzaldehyde in a suitable solvent (e.g., a 1:1 mixture of methanol and tetrahydrofuran), add trimethylsulfonium iodide and sodium hydride at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the corresponding epoxide.

Step 2: Ring-Opening of the Epoxide and Cyclization to the Morpholine Ring

  • Dissolve the epoxide intermediate in a suitable solvent (e.g., isopropanol).

  • Add an appropriate amino alcohol (e.g., 2-aminoethanol) and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • To the resulting crude amino alcohol, add a cyclizing agent such as thionyl chloride or methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in an anhydrous solvent like dichloromethane at 0°C.

  • Stir the reaction at room temperature for 12-16 hours.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Synthesis_Workflow Start 4-Bromo-2,6-dimethoxy- benzaldehyde Epoxide Intermediate Epoxide Start->Epoxide Trimethylsulfonium iodide, NaH Amino_Alcohol Crude Amino Alcohol Epoxide->Amino_Alcohol 2-Aminoethanol, Reflux Final_Product 3-(4-Bromo-2,6-dimethoxy- phenyl)morpholine Derivative Amino_Alcohol->Final_Product Cyclizing Agent (e.g., SOCl2), Base

Caption: General synthetic workflow for 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine derivatives.

Biological Evaluation: Kinase Inhibition Assay

To assess the biological activity of the synthesized compounds, a standard in vitro kinase inhibition assay can be employed. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.[11][12][13]

Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the target kinase in a suitable kinase buffer.

  • Compound Addition: Add the test compounds at various concentrations (typically in a serial dilution) to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Initiation of Reaction: Add a solution containing the kinase substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Signal Detection: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Computational Modeling: 3D-QSAR Pharmacophore Generation

To gain deeper insights into the structure-activity relationships (SAR) and to guide the design of more potent and selective inhibitors, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can be performed.[14][15][16][17][18]

Protocol: 3D-QSAR Model Development

  • Dataset Preparation: Compile a dataset of synthesized compounds with their corresponding biological activities (IC50 values).

  • Molecular Modeling and Alignment: Generate 3D structures of all compounds and align them based on a common scaffold or a known binding mode.

  • Pharmacophore Feature Identification: Identify key pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are common to the most active compounds.

  • 3D-QSAR Model Generation: Use software such as Catalyst, PHASE, or Discovery Studio to generate a 3D-QSAR model that correlates the spatial arrangement of these features with biological activity. This typically involves generating molecular fields (e.g., steric and electrostatic) and using statistical methods like Partial Least Squares (PLS) to build the model.

  • Model Validation: Validate the generated model using both internal (e.g., cross-validation) and external (e.g., a test set of compounds not used in model generation) validation methods to ensure its predictive power.

  • Model Interpretation and Application: Analyze the 3D-QSAR model to understand the key structural features that contribute to high activity. Use the model as a predictive tool to screen virtual libraries of compounds and to guide the design of new, more potent analogs.

QSAR_Workflow Dataset Dataset of Compounds and IC50 Values Modeling 3D Molecular Modeling and Alignment Dataset->Modeling Feature_ID Pharmacophore Feature Identification Modeling->Feature_ID Model_Gen 3D-QSAR Model Generation (PLS) Feature_ID->Model_Gen Validation Model Validation (Internal & External) Model_Gen->Validation Application SAR Interpretation & Virtual Screening Validation->Application

Caption: A typical workflow for the development and application of a 3D-QSAR model.

Structure-Activity Relationship (SAR) Insights and Future Directions

Based on the established roles of the constituent fragments, we can anticipate several key SAR trends for the 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine scaffold:

  • Substitutions on the Morpholine Ring: The nitrogen atom of the morpholine ring is a prime site for derivatization. Introduction of small alkyl groups or functionalized side chains could be used to probe for additional interactions in the solvent-exposed region of the binding site, potentially improving potency and modulating pharmacokinetic properties.

  • Modifications of the 2,6-Dimethoxyphenyl Ring: While the 2,6-dimethoxy substitution is likely crucial for selectivity, exploring other small, electron-donating groups at these positions could fine-tune steric and electronic properties.

  • Variations at the 4-Position of the Phenyl Ring: Replacing the bromine atom with other halogens (e.g., chlorine, iodine) or with small lipophilic groups could be used to optimize hydrophobic and halogen-bonding interactions.

  • Bioisosteric Replacements: The morpholine ring itself can be replaced with other heterocyclic systems to explore different conformational spaces and physicochemical properties.[3][4][5][19] For example, thiomorpholine or piperazine bioisosteres could be investigated.

Conclusion

The 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine scaffold represents a highly promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. By understanding the distinct pharmacophoric contributions of the morpholine ring, the 2,6-dimethoxyphenyl moiety, and the 4-bromo substituent, medicinal chemists can rationally design and synthesize new derivatives with enhanced potency, selectivity, and drug-like properties. The experimental and computational protocols outlined in this guide provide a robust framework for the systematic exploration of this privileged scaffold, paving the way for the discovery of next-generation targeted therapies.

References

  • Bio-protocol. (2021). In Vitro Kinase Inhibition Assays. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2024, February 17). Ring Bioisosteres. Retrieved from [Link]

  • ChemRxiv. (2026). QSAR Modeling of JAK Inhibitors: Progress, Challenges, and Future Directions. Retrieved from [Link]

  • Harris, C. M., et al. (2021). A practical guide for the assay-dependent characterisation of irreversible inhibitors. STAR Protocols, 2(3), 100717.
  • Rewcastle, G. W., et al. (1998). Tyrosine Kinase Inhibitors. 14. Structure−Activity Relationships for Methyl- amino-Substituted Derivatives of 4-[(3-Bromophenyl)amino]-6-(methylamino)- pyrido[3,4-d]pyrimidine (PD 158780), a Potent and Specific Inhibitor of the Tyrosine Kinase Activity of Receptors for the EGF Family of Growth Factors. Journal of Medicinal Chemistry, 41(5), 742-751.
  • Cheung, J., et al. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Journal of Medicinal Chemistry, 55(22), 10282-10286.
  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Field-based 3D-QSAR for tyrosine protein kinase JAK-2 inhibitors. Retrieved from [Link]

  • MDPI. (2023, February 2). Three-Dimensional-QSAR and Relative Binding Affinity Estimation of Focal Adhesion Kinase Inhibitors. Retrieved from [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315.
  • ACS Omega. (2024, December 6). Structure-Based QSAR Modeling of RET Kinase Inhibitors from 49 Different 5,6-Fused Bicyclic Heteroaromatic Cores to Patent-Driven Validation. Retrieved from [Link]

  • Frontiers. (2022, November 1). Combined 3D-QSAR, molecular docking and dynamics simulations studies to model and design TTK inhibitors. Retrieved from [Link]

  • Fry, D. W., et al. (1998). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 41(5), 752-757.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Zefirov, N. S., & Makhova, N. N. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-810.
  • Baishideng Publishing Group. (2014, December 9). Pharmacophore approaches in protein kinase inhibitors design. Retrieved from [Link]

  • Issa, A., Sliman, F., & Harbali, J. (2021). Pharmacophore Based Virtual Screening for Identification of Novel CDK2 Inhibitors. International Journal of Organic Chemistry, 11, 72-89.
  • Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742-751.
  • PrepChem.com. (n.d.). Synthesis of 4-bromo-2,6-diisopropylaniline hydrobromide. Retrieved from [Link]

  • PMC. (2025, September 1). Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. Retrieved from [Link]

  • MDPI. (2025, May 16). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. Retrieved from [Link]

  • Semantic Scholar. (2022, November 22). Pharmacophore Synergism in Diverse Scaffold Clinches in Aurora Kinase B. Retrieved from [Link]

  • MDPI. (2025, May 13). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Retrieved from [Link]

  • PubMed. (2000, September 7). Diastereoselective synthesis of 3,4-dimethoxy-7-morphinanone: a potential route to morphine. Retrieved from [Link]

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Foundational

The Electronic Landscape of 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine: A Guide for Advanced Drug Discovery

An In-Depth Technical Guide Abstract The strategic incorporation of methoxy groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The strategic incorporation of methoxy groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and biological properties.[1] This guide provides an in-depth analysis of the electronic properties conferred by the 2,6-dimethoxy substitution pattern in the novel synthetic intermediate, 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine. We will dissect the intricate interplay of inductive and resonance effects, explore advanced characterization methodologies, and provide field-proven protocols for its analysis. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage a deeper understanding of stereoelectronic effects for rational drug design.

Introduction: The Strategic Importance of Methoxy Groups

The methoxy group (-OCH₃) is a deceptively simple substituent that exerts a profound influence on a molecule's character.[2] It is prevalent in a vast number of approved pharmaceuticals and natural products, where it is strategically employed to enhance ligand-target binding, improve metabolic stability, and fine-tune pharmacokinetic profiles (ADME).[1][3] The electronic influence of the methoxy group is twofold: a potent electron-donating mesomeric (resonance) effect (+M) and a counteracting, weaker electron-withdrawing inductive effect (-I).[2][4]

In the specific case of 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine, the presence of two methoxy groups flanking the C3-morpholine substituent and ortho to the C4-bromo substituent creates a highly specific and electron-rich aromatic environment. Understanding this electronic landscape is critical for predicting the molecule's reactivity, particularly in cross-coupling reactions at the C-Br bond, and for anticipating its interactions within a biological system.

The Duality of Electronic Effects in the 2,6-Dimethoxy System

The electronic behavior of the substituted phenyl ring in the title compound is dominated by the powerful +M effect of the two methoxy groups. This effect arises from the delocalization of the oxygen atom's lone pair electrons into the aromatic π-system.

Resonance (+M) and Inductive (-I) Contributions
  • Inductive Effect (-I): Oxygen's high electronegativity pulls electron density away from the attached carbon atom through the sigma bond, deactivating the ring.[2]

  • Resonance Effect (+M): The lone pairs on the oxygen atoms delocalize into the benzene ring's π-system, significantly increasing electron density, particularly at the ortho and para positions.[5]

For a methoxy substituent, the +M effect overwhelmingly dominates the -I effect, making it a strong activating group for electrophilic aromatic substitution and an overall electron-donating group.[6]

Figure 1: Dual electronic effects of a methoxy substituent.

Synergistic Activation and Directing Effects

In 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine, the two methoxy groups at the C2 and C6 positions work in concert. Their activating +M effects are additive, creating a zone of exceptionally high electron density on the aromatic ring. Specifically, they direct electron density to their shared para position (C4) and their respective ortho positions (C3 and C5). This makes the C4 position, where the bromine atom resides, highly activated. When two activating groups are present, the directing effect is governed by the most powerful activator; in this case, the effects are synergistic.

Figure 2: Synergistic electron-donating effects on the target molecule.

This pronounced increase in electron density at C4 has a critical consequence: it facilitates reactions where the C-Br bond is cleaved, such as the oxidative addition step in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The electron-rich nature of the aryl halide substrate accelerates this rate-determining step.

Hammett Substituent Constants

The Hammett equation provides a quantitative framework for understanding substituent effects.[7] The substituent constant, σ, measures the total polar effect (inductive and resonance) of a substituent.

SubstituentPositionHammett Constant (σ)Electronic Effect Interpretation
Methoxy (-OCH₃)meta (σ_m)+0.12Electron-withdrawing (dominantly -I effect)
Methoxy (-OCH₃)para (σ_p)-0.27Electron-donating (dominantly +M effect)[4]
Bromo (-Br)meta (σ_m)+0.39Electron-withdrawing
Bromo (-Br)para (σ_p)+0.23Electron-withdrawing
Table 1: Selected Hammett Substituent Constants.[7][8] The negative σ_p value for the methoxy group quantifies its strong electron-donating character at the para position.

Experimental & Computational Characterization Protocols

A multi-pronged approach combining spectroscopic and computational methods is required to fully elucidate the electronic properties of 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine.

Synthesis of Substituted Morpholines

The synthesis of substituted morpholines can be achieved through various strategies. A common and effective method is the palladium-catalyzed carboamination reaction, which couples a substituted ethanolamine derivative with an aryl bromide.[9][10] This approach allows for the construction of the C-aryl bond and the morpholine ring with good stereocontrol.[9] Alternative methods include intramolecular hydroalkoxylation of nitrogen-tethered alkenes.[11]

Spectroscopic Analysis

NMR spectroscopy is a primary tool for probing the electronic environment of atomic nuclei.

  • ¹H NMR: The chemical shifts of the aromatic protons are highly sensitive to electron density. Due to the strong shielding from the two methoxy groups, the proton at C5 is expected to appear significantly upfield (at a lower ppm value) compared to a proton on an unsubstituted bromobenzene ring.

  • ¹³C NMR: The carbon chemical shifts directly reflect the local electron density. The C4 carbon, being para to two strong +M groups, will be significantly shielded (upfield shift). Conversely, the carbons directly attached to the electronegative oxygen atoms (C2, C6) will be deshielded and appear downfield.[12] For reference, the C-O carbon in anisole appears around 160 ppm.[12][13]

Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data (FID) using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

NucleusPositionExpected Chemical Shift (ppm)Rationale
¹HH56.4 - 6.8Shielded by two ortho -OCH₃ groups.
¹HH36.5 - 6.9Shielded by one ortho and one para -OCH₃ group.
¹³CC4 (C-Br)110 - 120Highly shielded by two para -OCH₃ groups.
¹³CC2, C6 (C-O)155 - 165Deshielded by direct attachment to oxygen.
¹³CC1~130-140Point of attachment, influenced by multiple groups.
¹³CC3, C5100 - 115Highly shielded by ortho/para -OCH₃ groups.
Table 2: Predicted NMR Chemical Shifts for the Aromatic Core. These are estimates based on data for anisole and other dimethoxybenzene derivatives.[12][14][15]

FT-IR spectroscopy probes the vibrational frequencies of chemical bonds, which are influenced by the electronic environment.

  • Aromatic C-O-C Stretch: Look for strong, characteristic asymmetric and symmetric stretching bands for the aryl-alkyl ether linkage, typically in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.[16]

  • Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region. The electron-rich nature of the ring may slightly lower these frequencies compared to benzene.

  • C-H Out-of-Plane Bending: The pattern of bands in the 900-675 cm⁻¹ region can help confirm the substitution pattern on the aromatic ring.

Computational Chemistry Analysis

Density Functional Theory (DFT) calculations provide invaluable quantitative insights into the electronic structure that complement experimental data.[14][17]

Computational_Workflow cluster_input Input Preparation cluster_calc DFT Calculations cluster_output Data Analysis Input Build Initial 3D Structure Opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) Input->Opt Submit Job Freq Frequency Calculation (Confirm Minimum Energy State) Opt->Freq Use Optimized Geometry Elec Electronic Property Calculation (NBO, MEP, HOMO/LUMO) Freq->Elec Use Confirmed Geometry Analysis Visualize MEP Map Analyze Orbital Energies Quantify Charge Distribution Elec->Analysis Interpret Results

Figure 3: Standard workflow for DFT-based electronic property analysis.

Protocol for DFT Calculation:

  • Structure Building: Construct the 3D model of 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP functional with a 6-311+G(d,p) basis set) to find the lowest energy conformation.[18]

  • Frequency Analysis: Conduct a frequency calculation on the optimized geometry to verify that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation: Using the optimized structure, perform single-point energy calculations to derive key electronic descriptors.

    • Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The area around the oxygen atoms and the π-face of the aromatic ring will show high negative potential (red/yellow), indicating electron richness.

    • Frontier Molecular Orbitals (HOMO/LUMO): Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A high HOMO energy is indicative of a good electron donor, consistent with the activated aromatic ring. The HOMO-LUMO gap provides insight into the molecule's electronic excitability and kinetic stability.[14]

    • Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to quantify the delocalization of the oxygen lone pairs into the π* antibonding orbitals of the benzene ring, providing a quantitative measure of the +M effect.

Computed ParameterExpected Result/InterpretationSignificance
HOMO EnergyRelatively High (less negative)Indicates strong electron-donating character and susceptibility to electrophilic attack.
LUMO EnergyLowered by C-Br σ* orbitalThe C-Br bond provides a potential site for nucleophilic attack or reduction.
HOMO-LUMO GapModerateReflects the kinetic stability and electronic transition energy.
MEP MapHigh negative potential on the aromatic ring and oxygen atomsVisual confirmation of the electron-rich nature of the system.
NBO Charge on C4More negative than other ring carbonsQuantifies the high electron density at the site of bromination.
Table 3: Key Electronic Parameters from DFT Calculations.

Conclusion and Outlook

The 2,6-dimethoxy groups in 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine are not merely passive substituents; they are powerful electronic modulators that define the molecule's character. Through a synergistic combination of dominant +M effects, they create an exceptionally electron-rich aromatic system. This high electron density, particularly at the C4 position, activates the C-Br bond, making the molecule an excellent substrate for a wide range of synthetic transformations, especially palladium-catalyzed cross-coupling reactions. The insights gained from a combined experimental and computational approach, as outlined in this guide, are essential for any researcher aiming to exploit the unique reactivity of this scaffold in the development of novel pharmaceuticals and advanced materials.

References

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF.
  • BenchChem. (n.d.). The Methoxy Group: A Structural and Functional Analysis for Drug Discovery.
  • Chiodi, D. (2024). The role of the methoxy group in approved drugs (2024).
  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • PubMed. (2024). The role of the methoxy group in approved drugs.
  • Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds.
  • ACS Publications. (2009). Structures and Electronic Properties of Si-Substituted Benzenes and Their Transition-Metal Complexes | The Journal of Physical Chemistry Letters.
  • Wikipedia. (n.d.). Hammett equation.
  • Peking University. (n.d.). Enhancing Understanding of the Electronic Effect of Substituents on Benzene Rings Using Quantum Chemistry Calculations.
  • ACS Publications. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines | The Journal of Organic Chemistry.
  • PubMed. (n.d.). The Effect of a Para Substituent on the Conformational Preference of 2,2-Diphenyl-1,3-dioxanes: Evidence for the Anomeric Effect from X-ray Crystal Structure Analysis(1).
  • University of Calgary. (n.d.). Unit 4: Free Energy Relationships.
  • PMC. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives.
  • PubMed. (2019). An electronic properties investigation to interpret the substituent constants of monosubstituted benzene derivatives.
  • MDPI. (2021). Energetics of Electron Pairs in Electrophilic Aromatic Substitutions.
  • SpectraBase. (n.d.). Anisole.
  • OSTI.GOV. (1988). Electronic structure of molecules of substituted benzenes by x-ray spectroscopy. I. Nitrobenzene (Journal Article).
  • Wikipedia. (n.d.). Anomeric effect.
  • PMC. (n.d.). A New Strategy for the Synthesis of Substituted Morpholines.
  • University of Washington. (n.d.). Linear Free Energy Relationships.
  • Insubria. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts.
  • ResearchGate. (2019). Spectroscopic (FT-IR, FT-Raman and NMR) and NBO analysis of 3, 4-dimethylanisole by density functional method.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 2,6-Dimethoxytoluene.
  • ChemicalBook. (n.d.). Anisole(100-66-3) 13C NMR spectrum.
  • University of Wisconsin-Platteville. (n.d.). anisole (NMR Spectrum).
  • SciSpace. (n.d.). Anomeric Effect in Compounds with Five-membered Rings - Comparison of Equilibrium Data for Isomeric Tetrahydrofuran and Tetrahydropyran Derivatives.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • ACS Publications. (2001). Mass-Analyzed Threshold Ionization Spectroscopy of the Selected Rotamers of Hydroquinone and p-Dimethoxybenzene Cations | The Journal of Physical Chemistry A.
  • Chemistry LibreTexts. (2019). More About Electronics.
  • Enamine. (n.d.). Design and synthesis of morpholine analogues.
  • ResearchGate. (2025). Efficient Synthesis of Substituted Morpholine Derivatives via an Indium (III)-Catalyzed Reductive Etherification Reaction | Request PDF.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • ResearchGate. (n.d.). Recent Advances Related to Anomeric and Exo-anomeric Effects in Carbohydrate Chemistry | Request PDF.
  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II.
  • The Journal of Chemical Physics. (1963). Comprehensive Spectroscopic Investigation of Polynuclear Aromatic Hydrocarbons. 1. Absorption Spectra and State Assignments for.
  • Springer. (n.d.). Synthesis, characterization, and computational study of a new dimethoxy-chalcone.
  • PubMed. (2012). Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors.
  • Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings.
  • Master Organic Chemistry. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins".
  • RSC Publishing. (2024). Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine

Introduction & Structural Analysis The synthesis of complex biaryl systems is a cornerstone of modern drug development. The compound 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine serves as a highly functionalized, electron-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Analysis

The synthesis of complex biaryl systems is a cornerstone of modern drug development. The compound 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine serves as a highly functionalized, electron-modulated electrophile for Suzuki-Miyaura cross-coupling. As a Senior Application Scientist, I have designed this protocol to address the specific stereoelectronic properties of this substrate, ensuring high-yielding carbon-carbon bond formation while mitigating common side reactions such as protodehalogenation or homocoupling.

To optimize a coupling reaction, one must first decode the substrate. In 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine, the aryl bromide is located at the 4-position, flanked by protons at the 3 and 5 positions, and methoxy groups at the 2 and 6 positions. The morpholine ring is attached at the 1-position. Despite the dense substitution on the ring, the reaction center itself (the 4-position) is sterically unhindered, allowing for efficient catalytic turnover.

Mechanistic Insights & Stereoelectronics (E-E-A-T)

A robust experimental protocol is built on a deep understanding of causality. The specific functional groups on this substrate dictate the kinetics of the catalytic cycle:

  • Oxidative Addition (The Electronic Advantage): While methoxy groups are typically electron-donating via resonance, their meta-relationship to the bromide means resonance donation is impossible at the reaction center. Instead, the highly electronegative oxygen atoms exert a strong 1[1]. This inductive pull lowers the energy of the C-Br σ* antibonding orbital, making the bond highly electrophilic and significantly accelerating the oxidative insertion of the Pd(0) catalyst.

  • Transmetalation (The Biphasic Necessity): Transmetalation requires the activation of the boronic acid partner. By employing a biphasic 1,4-Dioxane/H₂O system with K₂CO₃, the aqueous base coordinates to the empty p-orbital of the boron, forming a tetrahedral, electron-rich boronate intermediate. This intermediate seamlessly 2[2].

  • Reductive Elimination (The Geometric Mandate): We utilize Pd(dppf)Cl₂·CH₂Cl₂ as the pre-catalyst. The dppf ligand features a wide bite angle (~99°). Once the Pd(II)(Ar)(Ar')(dppf) complex is formed, this wide bite angle sterically enforces a cis-geometry between the two aryl groups. Because reductive elimination can only proceed from a cis-conformation, this ligand choice dramatically3[3] and prevents side reactions.

CatalyticCycle Pd0 Pd(0)(dppf) Active Catalyst OA Oxidative Addition (C-Br Cleavage) Pd0->OA PdII_Br Ar-Pd(II)(dppf)-Br Intermediate OA->PdII_Br TM Transmetalation (Boronate Transfer) PdII_Br->TM PdII_Ar Ar-Pd(II)(dppf)-Ar' Cis-Intermediate TM->PdII_Ar RE Reductive Elimination (C-C Bond Formation) PdII_Ar->RE RE->Pd0 Catalyst Regeneration Product Cross-Coupled Biaryl Product RE->Product

Mechanism of Pd(dppf)-catalyzed Suzuki-Miyaura coupling highlighting the catalytic cycle.

Reaction Optimization Matrix

The following table summarizes the quantitative evaluation of various catalytic systems to establish the optimal, self-validating protocol for this specific morpholine-bearing substrate.

EntryCatalyst (5 mol%)Base (2.5 equiv)Solvent SystemTemp (°C)Conversion (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8045
2Pd(dppf)Cl₂·CH₂Cl₂K₃PO₄1,4-Dioxane/H₂O9078
3 Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 >95
4Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane/H₂O10082

Note: Entry 3 provides the optimal balance of solubility for the morpholine moiety and basicity for boronate formation, leading to near-quantitative 4[4].

Detailed Experimental Protocol

Self-Validating System: This protocol includes built-in visual and analytical checkpoints to ensure reaction integrity.

Materials Required:

  • 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine (1.0 equiv, 1.0 mmol)

  • Aryl/Heteroaryl Boronic Acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv, 2.5 mmol)

  • 1,4-Dioxane (Degassed, 4.0 mL)

  • Deionized Water (Degassed, 1.0 mL)

Step-by-Step Execution:

  • Reagent Assembly: In an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, charge 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine, the boronic acid, K₂CO₃, and Pd(dppf)Cl₂·CH₂Cl₂.

    • Causality Checkpoint: Adding the catalyst last minimizes its exposure to ambient moisture before the inert atmosphere is established.

  • Atmosphere Exchange (Crucial): Seal the tube with a rubber septum. Connect to a Schlenk line. Evacuate the tube under high vacuum for 2 minutes, then backfill with ultra-pure Nitrogen or Argon. Repeat this cycle three times.

    • Causality Checkpoint: Oxygen must be strictly excluded to prevent the oxidative homocoupling of the boronic acid (forming biphenyl impurities) and the irreversible oxidation of the Pd(0) active species.

  • Solvent Addition: Using a syringe, add the degassed 1,4-Dioxane and H₂O directly through the septum.

    • Visual Cue: The solution will typically turn a deep red/orange color, indicative of the active Pd species dissolving.

  • Thermal Activation: Transfer the sealed tube to a pre-heated oil bath or heating block set to 90 °C. Stir vigorously (800 rpm) for 8–12 hours.

    • Causality Checkpoint: High stirring speed is mandatory for biphasic reactions to maximize the interfacial surface area between the organic (aryl bromide/catalyst) and aqueous (boronate) layers.

  • Reaction Monitoring: After 8 hours, sample 10 µL of the organic layer, dilute in LC-MS grade Acetonitrile, and analyze. The disappearance of the parent mass confirms completion.

  • Work-up & Extraction: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient). The morpholine group provides a basic handle; if streaking occurs, add 1% Triethylamine to the eluent.

Workflow Step1 1. Preparation Weigh Reagents Step2 2. Degassing Vacuum/N2 Cycles Step1->Step2 Step3 3. Reaction 90°C, 8-12 h Step2->Step3 Step4 4. Work-up Extraction & Wash Step3->Step4 Step5 5. Purification Chromatography Step4->Step5

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

References

  • Journal of the American Chemical Society: Electrochemical Synthesis of Biaryls via Oxidative Intramolecular Coupling of Tetra(hetero)arylborates (Discusses the destabilizing and inductive effects of meta-methoxy groups). URL: [Link]

  • Chemical Society Reviews: Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations (Discusses transmetalation pathways and base requirements). URL: [Link]

  • PMC / NIH: Towards novel tacrine analogues: Pd(dppf)Cl₂·CH₂Cl₂ catalyzed improved synthesis (Discusses the use of Pd(dppf)Cl₂ in complex aryl bromide couplings). URL: [Link]

  • MDPI Catalysts: Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications (Discusses solvent and base optimization matrices). URL: [Link]

Sources

Application

Scale-Up Synthesis and Purification of 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine: A Comprehensive Process Guide

Introduction & Strategic Rationale Substituted morpholines are highly privileged pharmacophores in modern drug discovery, frequently serving as critical hinge-binding motifs or solubility-enhancing vectors in kinase and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Substituted morpholines are highly privileged pharmacophores in modern drug discovery, frequently serving as critical hinge-binding motifs or solubility-enhancing vectors in kinase and epigenetic target inhibitors. Specifically, derivatives bearing the 4-bromo-2,6-dimethoxyphenyl moiety have emerged as vital intermediates in the synthesis of potent BRD9 (Bromodomain-containing protein 9) inhibitors for acute myeloid leukemia (AML)[1] and tricyclic benzoic acid FTO (Fat and Obesity-associated protein) demethylase inhibitors[2]. The aryl bromide acts as a versatile synthetic handle for downstream late-stage functionalization via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.

As a Senior Application Scientist, I have designed this protocol to transition the synthesis of 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine from a milligram-scale discovery route to a robust, kilogram-scale process workflow. Traditional morpholine syntheses often rely on hazardous reagents or suffer from poor regiocontrol[3]. The five-step route detailed herein circumvents these issues by utilizing a Strecker-hydrolysis-reduction sequence to establish the critical 1,2-amino alcohol architecture, followed by a highly regioselective Schotten-Baumann annulation[4].

Regiochemical Note: Cyclization of the chloroacetamide intermediate yields a 5-arylmorpholin-3-one. However, due to the symmetry of the morpholine core, the reduction of the C3 lactam carbonyl naturally re-indexes the molecule, yielding the target 3-arylmorpholine with perfect regiochemical fidelity.

Process Workflow

G A 4-Bromo-2,6-dimethoxy benzaldehyde B Amino Nitrile Intermediate A->B NaCN, NH4Cl MeOH/H2O C Arylglycine Derivative B->C 6M HCl Reflux D 2-Amino-2-aryl ethanol C->D NaBH4, I2 THF, 0 to 70°C E Morpholin-3-one Intermediate D->E 1. ClCH2COCl, NaOH 2. KOtBu, THF F 3-(4-Bromo-2,6-dimethoxyphenyl) morpholine E->F BH3-THF Reflux

Fig 1. Five-step scalable synthetic workflow for 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine.

Step-by-Step Experimental Protocols

Every protocol described below is engineered as a self-validating system , meaning the reaction contains built-in physical or analytical triggers that confirm success before proceeding to the next step, thereby preventing the cascade of impurities.

Step 1: Strecker Synthesis of the Amino Nitrile

Objective: Convert the starting benzaldehyde to 2-amino-2-(4-bromo-2,6-dimethoxyphenyl)acetonitrile.

  • Causality: Using a biphasic Methanol/Water system ensures that the inorganic salts (NaCN, NH₄Cl) remain dissolved while the organic product precipitates upon formation, driving the equilibrium forward and simplifying isolation.

  • Protocol:

    • Charge a reactor with 4-bromo-2,6-dimethoxybenzaldehyde (1.0 eq) and methanol (5 vol).

    • In a separate vessel, dissolve NH₄Cl (1.5 eq) and NaCN (1.5 eq) in water (3 vol) and add aqueous ammonia (28%, 1.0 eq).

    • Add the aqueous solution to the methanolic aldehyde solution dropwise at 20 °C. Stir for 12 hours.

    • Self-Validation Trigger: Monitor via HPLC. The reaction is complete when the aldehyde peak is <1.0% (a/a). A thick white precipitate will form.

    • Filter the slurry, wash the filter cake with cold water (3 × 2 vol), and dry under vacuum at 40 °C.

Step 2: Acidic Hydrolysis to Arylglycine

Objective: Hydrolyze the nitrile to 2-amino-2-(4-bromo-2,6-dimethoxyphenyl)acetic acid.

  • Causality: Acidic hydrolysis is preferred over basic hydrolysis here to prevent the nucleophilic aromatic substitution (SNAr) of the bromide or methoxy groups by hydroxide ions at high temperatures.

  • Protocol:

    • Suspend the amino nitrile (1.0 eq) in 6M HCl (10 vol).

    • Heat the mixture to gentle reflux (100–105 °C) for 16 hours.

    • Self-Validation Trigger: LCMS must show complete disappearance of the nitrile mass and the appearance of the [M+H]+ corresponding to the amino acid.

    • Cool the mixture to 0 °C. Carefully adjust the pH to 6.5 using 6M NaOH.

    • Self-Validation Trigger: The zwitterionic amino acid will rapidly crystallize exclusively at its isoelectric point (pH ~6.5). If the solution remains clear, the pH has overshot.

    • Filter, wash with cold water, and dry to constant weight.

Step 3: Chemoselective Reduction to 2-Amino-2-arylethanol

Objective: Reduce the carboxylic acid to the corresponding primary alcohol.

  • Causality: Reducing an amino acid on scale with LiAlH₄ is highly hazardous and creates intractable aluminum emulsion networks during workup. Instead, we utilize the NaBH₄/I₂ system. Iodine reacts with NaBH₄ to generate borane ( BH3​ ) in situ, which chemoselectively reduces the carboxylic acid without dehalogenating the aryl bromide[5].

  • Protocol:

    • Suspend the amino acid (1.0 eq) and NaBH₄ (2.5 eq) in anhydrous THF (10 vol) under N₂. Cool to 0 °C.

    • Dissolve I₂ (1.0 eq) in THF (3 vol) and add dropwise over 2 hours. Warning: Evolution of H₂ gas. Control addition rate to manage the exotherm.

    • Heat to reflux (70 °C) for 12 hours.

    • Cool to 0 °C and carefully quench with methanol (until effervescence ceases), followed by 2M NaOH (5 vol).

    • Extract with Dichloromethane (DCM) (3 × 5 vol), dry over Na₂SO₄, and concentrate to yield the amino alcohol as a viscous oil.

Step 4: Annulation to 5-(4-Bromo-2,6-dimethoxyphenyl)morpholin-3-one

Objective: Construct the morpholinone core via sequential N-acylation and O-alkylation.

  • Causality: Biphasic Schotten-Baumann conditions (DCM/aq. NaOH) are employed to prevent N,O-bis-acylation. The highly reactive chloroacetyl chloride remains in the organic phase, reacting rapidly with the organic-soluble primary amine, while the aqueous phase acts as an acid scavenger[4].

  • Protocol:

    • Dissolve the amino alcohol (1.0 eq) in DCM (8 vol). Add 2M NaOH (2.0 eq) and cool to 0 °C.

    • Add chloroacetyl chloride (1.2 eq) dropwise. Stir for 2 hours.

    • Self-Validation Trigger: TLC (EtOAc/Hexane 1:1) must show complete consumption of the baseline amine.

    • Separate the organic layer, dry, and solvent-swap to anhydrous THF (10 vol) via distillation.

    • Add Potassium tert-butoxide (KOtBu, 2.0 eq) portion-wise at 0 °C. Stir for 4 hours at room temperature to drive the intramolecular etherification.

    • Quench with saturated aq. NH₄Cl, extract with EtOAc, and crystallize the resulting morpholin-3-one from Isopropanol (IPA).

Step 5: Amide Reduction to Target Morpholine

Objective: Reduce the lactam to yield the final 3-arylmorpholine.

  • Causality: Borane-THF is utilized to reduce the lactam carbonyl. A critical post-reaction acidic reflux is mandatory to break the highly stable boron-amine complex that forms, which would otherwise artificially lower the yield and contaminate the API.

  • Protocol:

    • Dissolve the morpholin-3-one (1.0 eq) in anhydrous THF (5 vol) under N₂.

    • Add BH₃-THF (1.0 M, 3.0 eq) dropwise at room temperature. Reflux for 8 hours.

    • Cool to 0 °C. Quench dropwise with methanol (2 vol).

    • Add 6M HCl (3 vol) and reflux for 2 hours to dissociate the boron-amine adduct.

    • Cool to RT, adjust pH to 12 with 6M NaOH, and extract with Ethyl Acetate (3 × 5 vol).

    • Wash organics with brine, dry over MgSO₄, and concentrate. Purify via recrystallization from Heptane/EtOAc to afford the target 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine.

Quantitative Data & Scale-Up Summary

The following table summarizes the key metrics tracked during the scale-up campaign from a 10 g proof-of-concept to a 1 kg pilot batch. The transition to crystallization-based purifications in Steps 1, 2, 4, and 5 successfully eliminated the need for process-scale silica gel chromatography.

StepTransformationScale (Input)Yield (%)Purity (HPLC a/a %)Critical IPC Trigger
1 Strecker Synthesis1.0 kg88%98.2%Aldehyde < 1.0%
2 Acidic Hydrolysis950 g82%99.0%Isoelectric precipitation at pH 6.5
3 NaBH₄/I₂ Reduction800 g76%95.5%Complete mass shift (LCMS)
4 Annulation (Cyclization)550 g81%98.8%Crystallization from IPA
5 Amide Reduction480 g85%99.6% Boron-amine complex dissociation

Note: Overall process yield from 4-bromo-2,6-dimethoxybenzaldehyde is approximately 40%, which is highly competitive for a 5-step heterocycle synthesis at the kilogram scale.

References

  • Key imidazolyl groups that induce phenylalanine flipping enhance the efficacy of oral BRD9 inhibitors for AML treatment.
  • Structure–Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors.
  • A Safer Reduction of Carboxylic Acids with Titanium Catalysis (Reference to NaBH4/I2 methodology).
  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Organic Chemistry Portal.

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Method

Chiral Resolution Methods for Racemic 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine: A Comprehensive Application Guide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Application Note & Technical Protocol Introduction & Physicochemical Context Substituted morpholines are privileged pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Application Note & Technical Protocol

Introduction & Physicochemical Context

Substituted morpholines are privileged pharmacophores in medicinal chemistry, frequently serving as core scaffolds for kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and FTO (fat mass and obesity-associated protein) inhibitors[1][2]. The compound 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine presents a unique stereochemical challenge. The biological activity of such aryl-morpholine derivatives is almost exclusively enantiomer-dependent, necessitating rigorous chiral resolution[3].

From a physicochemical perspective, the resolution strategy must account for two critical structural features:

  • Secondary Amine Basicity: The morpholine nitrogen provides a basic site (pKa ~8.3) ideal for diastereomeric salt formation with chiral acids, but it also causes severe peak tailing in chromatography if residual silanols are not masked.

  • Steric Hindrance: The 2,6-dimethoxy groups on the phenyl ring create immense steric bulk. This restricts rotation around the aryl-morpholine C-C bond, locking the molecule into rigid conformations. While this rigidity complicates enzymatic kinetic resolution, it is highly advantageous for chiral recognition via rigid resolving agents or chiral stationary phases (CSPs)[4][5].

This guide details three field-proven methodologies for the chiral resolution of this racemic mixture, explaining the mechanistic causality behind each experimental choice to ensure self-validating, reproducible workflows.

Methodology A: Classical Diastereomeric Salt Resolution

Classical resolution remains the most scalable and cost-effective method for early-to-late-phase drug development. For highly sterically hindered amines like 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine, standard aliphatic chiral acids (e.g., malic or standard tartaric acid) often fail to provide sufficient chiral discrimination.

Mechanistic Causality: Success requires a resolving agent with matching steric bulk and the ability to engage in non-covalent interactions (π-π stacking). (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) or (1S)-(+)-10-Camphorsulfonic acid (CSA) are the optimal choices[6][7]. The bulky benzoyl groups of DBTA interlock with the 4-bromo-2,6-dimethoxyphenyl moiety, creating a rigid, highly crystalline diastereomeric salt network that drives preferential precipitation of a single diastereomer[4][5].

Protocol 1: L-DBTA Salt Formation and Free-Basing

Note: This protocol is designed as a self-validating system; the slow cooling ramp is critical to prevent kinetic trapping of the undesired diastereomer.

  • Solution Preparation: Suspend 1.0 equivalent (eq) of racemic 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine in an Ethanol/Water mixture (9:1 v/v) at a concentration of 0.5 M. Heat the reactor to 60 °C under gentle agitation until complete dissolution is achieved.

  • Chiral Acid Addition: Dissolve 1.0 eq of (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) in a minimal volume of warm Ethanol. Add this solution dropwise to the reactor over 30 minutes. Causality: Dropwise addition prevents rapid supersaturation, ensuring thermodynamic control over the crystallization process.

  • Controlled Crystallization: Cool the mixture linearly from 60 °C to 20 °C over a 4-hour period. If available, introduce 1% w/w seed crystals of the desired (S)-amine/L-DBTA salt at 45 °C to induce selective nucleation. Hold the suspension at 20 °C for 12 hours.

  • Isolation: Filter the resulting precipitate through a sintered glass funnel. Wash the filter cake with two volumes of ice-cold Ethanol to remove entrained mother liquor.

  • Basification (Free-Basing): Suspend the isolated diastereomeric salt in Dichloromethane (DCM) (10 volumes). Slowly add 2M aqueous NaOH under vigorous stirring until the aqueous phase reaches pH > 10. Causality: A pH > 10 ensures complete deprotonation of the morpholine nitrogen, driving the free base entirely into the organic phase.

  • Extraction: Separate the organic layer, extract the aqueous layer once more with DCM, combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enantiopure free base.

Methodology B: Preparative Chiral Supercritical Fluid Chromatography (SFC)

For rapid isolation of both enantiomers with >99% enantiomeric excess (ee) without the need for crystallization screening, preparative Chiral SFC is the industry standard[8][9].

Mechanistic Causality: SFC utilizes supercritical CO₂ (scCO₂), which possesses gas-like diffusivity and liquid-like density. This allows for significantly faster mass transfer kinetics within the CSP pores compared to traditional HPLC[10]. For basic morpholines, the addition of a basic modifier like Diethylamine (DEA) is absolutely critical. DEA competitively binds to the residual acidic silanol groups on the silica support of the CSP, preventing non-specific ionic interactions that would otherwise cause severe peak tailing and ruin the separation[8][10].

Protocol 2: Chiral SFC Separation
  • System Configuration: Equip a preparative SFC system with a Chiralpak AD-H column (Amylose tris(3,5-dimethylphenylcarbamate) stationary phase, 250 x 21.1 mm, 5 µm).

  • Mobile Phase Preparation: Set the mobile phase to 75% scCO₂ and 25% Methanol. Add 0.1% v/v Diethylamine (DEA) to the Methanol co-solvent.

  • Operational Parameters: Maintain a system backpressure of 120 bar and a column oven temperature of 35 °C. Causality: These parameters ensure the CO₂ remains strictly in the supercritical state, preventing phase separation inside the column. Set the flow rate to 70 mL/min.

  • Sample Injection: Dissolve the racemic mixture in Methanol at a concentration of 50 mg/mL. Perform stacked injections (e.g., 1 mL per injection) synchronized with the elution cycle.

  • Detection & Recovery: Trigger fraction collection using UV detection at 254 nm. Evaporate the collected methanolic fractions under reduced pressure at 40 °C to recover the pure enantiomers.

Quantitative Data & Method Comparison

The following table synthesizes the quantitative performance metrics of the resolution methodologies, allowing process chemists to select the appropriate route based on scale and purity requirements.

Resolution MethodTheoretical Max YieldTypical Enantiomeric Excess (ee)ScalabilityPrimary Advantage
Classical Salt (L-DBTA) 50%> 98% (after 1 recrystallization)High (Multi-kg)Low cost, utilizes standard batch reactors.
Preparative Chiral SFC 50%> 99% (single pass)Medium (Grams to kg)Rapid method development, simultaneous recovery of both enantiomers.
R3 Process (DKR) > 90%> 98%High (Continuous Flow)Overcomes the 50% yield limit via atom-economic recycling.

Advanced Workflow: Resolution-Racemization-Recycle (R3)

A fundamental limitation of classical resolution and SFC is the 50% maximum theoretical yield of the desired enantiomer. To circumvent this, the Resolution-Racemization-Recycle (R3) process—a form of Dynamic Kinetic Resolution (DKR)—can be employed[11].

Mechanistic Causality: The mother liquor from the crystallization step, which is highly enriched in the undesired enantiomer, is separated and passed over an immobilized Iridium-based transfer hydrogenation catalyst at elevated temperatures (80 °C). The catalyst temporarily dehydrogenates the morpholine to an imine intermediate, destroying the chiral center, and then re-hydrogenates it to form a racemic mixture[3]. This regenerated racemate is continuously looped back into the crystallization vessel, theoretically allowing for 100% conversion of the starting material to the desired enantiomer[11].

R3_Workflow Racemate Racemic 3-(4-Bromo-2,6- dimethoxyphenyl)morpholine ChiralAcid Addition of Chiral Acid (e.g., L-DBTA) Racemate->ChiralAcid Crystallization Selective Crystallization (CSTR at 20°C) ChiralAcid->Crystallization DesiredSalt Desired Diastereomeric Salt (Solid Precipitate) Crystallization->DesiredSalt Filtration MotherLiquor Mother Liquor (Enriched in Undesired Enantiomer) Crystallization->MotherLiquor Soluble Fraction FreeBase Basification & Extraction (Pure Enantiomer) DesiredSalt->FreeBase NaOH / Extraction Racemization Catalytic Racemization (Ir-Catalyst, 80°C) MotherLiquor->Racemization Heat + Catalyst Racemization->Crystallization Recycle Loop

Caption: Resolution-Racemization-Recycle (R3) workflow utilizing catalytic racemization to bypass the 50% yield limit.

References

  • Structure–Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Peptidergic G-Protein-Coupled Receptor Signaling Systems in Cancer. ResearchGate. URL: [Link]

  • WO2016180984A1 - Process for the preparation of (S)-CSA salt of S-ketamine.Google Patents.
  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. White Rose eTheses Online. URL: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry - ACS Publications. URL:[Link]

  • Supercritical Fluid Extraction/Chromatography: Chiral Screening System. Shimadzu. URL:[Link]

  • Enantiospecific Cross-coupling of Cyclic Alkyl Sulfones. Nature Communications. URL:[Link]

  • Dynamic Kinetic Resolution-Based Asymmetric Transfer Hydrogenation of 2-Benzoylmorpholinones. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • US8399655B2 - Process and methods for the preparation of optically active 1,3-oxathiolane.Google Patents.
  • Deracemization of Axially Chiral Nicotinamides by Dynamic Salt Formation with Enantiopure Dibenzoyltartaric Acid (DBTA). MDPI - Molecules. URL:[Link]

  • US12054481B2 - Racemate separation by means of diastereomeric tartaric acid esters.Google Patents.

Sources

Application

Application Note: Catalytic Borylation of 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine for Library Synthesis

Executive Summary & Strategic Context The construction of highly functionalized, drug-like small molecule libraries relies heavily on the Suzuki-Miyaura cross-coupling reaction. A critical prerequisite for this modular a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The construction of highly functionalized, drug-like small molecule libraries relies heavily on the Suzuki-Miyaura cross-coupling reaction. A critical prerequisite for this modular assembly is the efficient generation of aryl boronic esters from complex aryl halides. The catalytic borylation of 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine to its corresponding pinacol boronate ester (Ar-Bpin) presents a unique intersection of steric, electronic, and chemoselectivity challenges.

This application note provides a comprehensive, self-validating protocol for the palladium-catalyzed Miyaura borylation of this specific substrate. By dissecting the causality behind catalyst selection, base optimization, and atmospheric control, this guide empowers researchers to achieve high-yielding conversions while suppressing competitive side reactions.

Mechanistic Rationale & Substrate Challenges

The substrate, 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine, contains three structural features that dictate the experimental design:

  • Electronic Deactivation: The 2,6-dimethoxy substituents strongly donate electron density into the aromatic ring. This electron richness increases the activation energy required for the initial oxidative addition of the Pd(0) species into the C–Br bond [1].

  • Steric Congestion: The ortho-methoxy groups and the adjacent morpholine ring create a sterically hindered environment around the C–Br bond. This necessitates a catalyst ligand with a wide bite angle, such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf), to facilitate both oxidative addition and reductive elimination.

  • Chemoselectivity (The Free Amine Liability): Because the morpholine ring is attached at its C3 position, the molecule possesses a free secondary amine (N–H). Under palladium-catalyzed conditions, Buchwald-Hartwig amination is a severe competing pathway. The strategic use of potassium acetate (KOAc) is paramount. KOAc is a weak base that does not deprotonate the morpholine N–H, thereby kinetically favoring the transmetalation of bis(pinacolato)diboron (B2pin2) over amine coordination [2].

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate-Determining for e- rich Ar) Pd0->OxAdd PdIIBr Ar-Pd(II)-Br OxAdd->PdIIBr Ar-Br LigEx Ligand Exchange (KOAc) PdIIBr->LigEx PdIIOAc Ar-Pd(II)-OAc LigEx->PdIIOAc -KBr Transmet Transmetalation (B2pin2) PdIIOAc->Transmet PdIIBpin Ar-Pd(II)-Bpin Transmet->PdIIBpin -AcOBpin RedElim Reductive Elimination PdIIBpin->RedElim RedElim->Pd0 Ar-Bpin

Mechanism of Pd-catalyzed Miyaura borylation highlighting acetate-mediated transmetalation.

Quantitative Data & Condition Optimization

To establish a robust protocol, various catalytic systems were evaluated. The data in Table 1 demonstrates the causality between reaction conditions and specific failure modes. The use of strong bases (Entry 3) activates the newly formed Ar-Bpin product, leading to unwanted Suzuki homocoupling. Polar aprotic solvents like DMF (Entry 5) exacerbate hydrolytic protodeboronation. The optimal balance of reactivity and stability is achieved with PdCl2(dppf)·CH2Cl2 and KOAc in 1,4-Dioxane [3].

Table 1: Reaction Condition Optimization for 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine

EntryCatalyst System (5 mol%)Base (3.0 eq)SolventTemp (°C)Conv. (%)Yield (%)Causality / Observation
1 PdCl2(dppf)·CH2Cl2 KOAc 1,4-Dioxane 90 >99 88 Optimal; clean conversion.
2Pd(PPh3)4KOAc1,4-Dioxane904538Sluggish oxidative addition due to electron-rich arene.
3PdCl2(dppf)·CH2Cl2K2CO31,4-Dioxane90>9942High Suzuki homocoupling due to strong base activation.
4XPhos Pd G2KOAcTHF65>9991Excellent yield at lower temp; higher catalyst cost.
5PdCl2(dppf)·CH2Cl2KOAcDMF908565Significant protodeboronation observed in polar solvent.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By integrating strict In-Process Controls (IPCs), the procedure inherently verifies the integrity of the reagents and the inert atmosphere.

Reagents & Materials (10 mmol Scale)
  • Substrate: 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine (1.0 equiv, 10.0 mmol, ~3.02 g)

  • Boron Source: Bis(pinacolato)diboron (B2pin2) (1.2 equiv, 12.0 mmol, 3.05 g)

  • Base: Potassium Acetate (KOAc) (3.0 equiv, 30.0 mmol, 2.94 g)

  • Catalyst: PdCl2(dppf)·CH2Cl2 (0.05 equiv, 0.5 mmol, 408 mg)

  • Solvent: Anhydrous 1,4-Dioxane (50 mL)

ExpWorkflow Step1 1. Reagent Preparation Dry KOAc (100°C, vac) Step2 2. Reaction Assembly Combine Ar-Br, B2pin2, Pd, Base Step1->Step2 Step3 3. Degassing Sparge 1,4-Dioxane with Ar (15 min) Step2->Step3 Step4 4. Catalytic Conversion Heat at 90°C (4-6 h) Step3->Step4 Step5 5. IPC Validation LC-MS: Check m/z 350 [M+H]+ Step4->Step5 Step6 6. Purification Celite filtration & Chromatography Step5->Step6

Step-by-step experimental workflow for the catalytic borylation of aryl bromides.

Step-by-Step Methodology

Step 1: Base Preparation (Critical Path) Dry the KOAc under high vacuum at 100 °C for at least 2 hours prior to use. Causality: KOAc is highly hygroscopic. Trace water will hydrolyze B2pin2 and promote protodeboronation of the final product, drastically reducing yields.

Step 2: Reaction Assembly In an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, charge the 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine, B2pin2, dried KOAc, and PdCl2(dppf)·CH2Cl2.

Step 3: Solvent Addition & Degassing Seal the flask with a rubber septum and purge the vessel with Argon for 5 minutes. Add 50 mL of anhydrous 1,4-Dioxane via syringe. Sparge the heterogeneous mixture directly with Argon for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the electron-rich phosphine ligands of the active Pd(0) species, leading to catalyst death (Pd black precipitation) before oxidative addition can occur.

Step 4: Catalytic Conversion Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 4 to 6 hours. The reaction mixture will typically transition from a red/orange suspension to a dark brown mixture.

Step 5: In-Process Control (IPC) & Self-Validation After 4 hours, withdraw a 50 µL aliquot, dilute with 1 mL of Acetonitrile, filter, and analyze via LC-MS.

  • Success Metric: Disappearance of the Ar-Br isotope pattern (m/z 302/304) and appearance of the Ar-Bpin product (m/z 350[M+H]+). Note: Boronic esters can partially hydrolyze on acidic LC-MS columns to the boronic acid (m/z 268).

  • Failure Mode 1 (m/z 224 [M+H]+): Observation of the debrominated arene indicates that the KOAc was wet or the solvent was not properly degassed.

  • Failure Mode 2 (m/z 525 [M+H]+): Observation of the homocoupled dimer indicates that the base used was too strong, triggering premature Suzuki coupling.

Step 6: Workup & Purification Once conversion is >95%, cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,6-dimethoxyphenyl)morpholine.

References

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. Journal of Organic Chemistry, 60(23), 7508-7510. URL:[Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. URL:[Link]

  • Barroso, S., Joksch, M., Puylaert, P., Tin, S., Bell, S. J., Donnellan, L., Duguid, S., Muir, C., Zhao, P., Farina, V., Tran, D. N., & de Vries, J. G. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. Journal of Organic Chemistry, 86(1), 103-109. URL:[Link]

Method

Microwave-assisted synthesis involving 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine

As a Senior Application Scientist, optimizing synthetic routes for structurally complex and sterically hindered building blocks is critical for accelerating drug discovery. The compound 3-(4-Bromo-2,6-dimethoxyphenyl)mor...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, optimizing synthetic routes for structurally complex and sterically hindered building blocks is critical for accelerating drug discovery. The compound 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine presents a unique set of synthetic challenges. It features a free secondary amine on the morpholine ring and an aryl bromide that is electronically deactivated by two ortho-methoxy groups.

This application note details a highly optimized, self-validating protocol for the Microwave-Assisted Suzuki-Miyaura Cross-Coupling of this scaffold, explaining the mechanistic causality behind every experimental parameter.

The Synthetic Challenge & Mechanistic Causality

When utilizing 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine in Palladium-catalyzed cross-couplings, two primary hurdles emerge:

  • Electronic Deactivation: The strongly electron-donating 2,6-dimethoxy groups enrich the aromatic ring. This high electron density creates a significant activation barrier for the rate-determining oxidative addition of Pd(0) into the C-Br bond. Under conventional conductive heating, this necessitates extended reaction times (18+ hours), which often leads to the degradation of the boronic acid partner (protodeboronation).

  • Catalyst Poisoning: The unprotected secondary amine on the morpholine ring can coordinate to the palladium center, forming stable, off-cycle Pd-amine complexes that stall the catalytic cycle.

The Microwave Advantage: To overcome the oxidative addition barrier, we employ Microwave-Assisted Organic Synthesis (MAOS). Unlike conventional heating, which relies on slow thermal conduction, microwave irradiation utilizes dielectric heating. The electromagnetic field directly couples with the polar molecules in the reaction mixture, causing rapid molecular friction and uniform superheating. This instantaneous energy transfer easily breaches the activation energy required for oxidative addition without the prolonged thermal exposure that degrades catalysts .

Catalyst & Solvent Causality: To prevent the secondary amine from poisoning the catalyst, we utilize Pd(dppf)Cl₂ . The sterically demanding, bidentate dppf ligand strongly chelates the palladium, preventing competitive amine coordination . We select a 1,4-Dioxane/Water (4:1) solvent system. Dioxane solubilizes the organic substrate, while water serves a dual purpose: it dissolves the inorganic base (K₃PO₄) to accelerate transmetalation and acts as a strong microwave absorber (high loss tangent) to drive the dielectric heating process .

Experimental Workflow & Catalytic Pathway

Workflow A 1. Reagent Assembly & Internal Std B 2. Inert Gas Purge (Argon, 5 min) A->B C 3. Microwave Heating (140°C, 15 min) B->C D 4. Rapid Air Cooling (< 40°C) C->D E 5. In-Process HPLC Validation D->E F 6. Liquid-Liquid Extraction E->F

Fig 1. Self-validating microwave workflow for cross-coupling.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (MW Accelerated) Pd0->OxAdd Ar-Br (Substrate) TransMet Transmetalation OxAdd->TransMet Ar-B(OH)2 Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Biaryl Product

Fig 2. Suzuki-Miyaura catalytic cycle highlighting the MW-accelerated step.

Self-Validating Protocol: Microwave-Assisted Suzuki Coupling

This protocol is designed as a self-validating system . By incorporating an inert internal standard (biphenyl) at the beginning of the reaction, the scientist can quantitatively verify conversion via HPLC before committing to the time-intensive workup phase.

Materials Required:
  • Substrate: 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine (1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂ (0.05 mmol, 5 mol%)

  • Base: K₃PO₄ (2.0 mmol)

  • Internal Standard: Biphenyl (0.1 mmol)

  • Solvent: 1,4-Dioxane / Deionized H₂O (4:1 v/v, 5.0 mL total)

  • Equipment: Dedicated monomode microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) with 10 mL pressure-rated glass vials.

Step-by-Step Methodology:
  • Reagent Assembly: To a 10 mL microwave vial equipped with a magnetic stir bar, add 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine, phenylboronic acid, K₃PO₄, and the biphenyl internal standard.

  • Catalyst Addition: Transfer the vial to a glovebox or use standard Schlenk techniques to add Pd(dppf)Cl₂. Causality: Adding the catalyst last minimizes ambient oxidation of the sensitive Pd(II) precatalyst before solvent addition.

  • Solvent & Degassing: Add 5.0 mL of the Dioxane/H₂O mixture. Seal the vial with a Teflon-lined crimp cap. Sparge the mixture with Argon via a long needle for 5 minutes, venting through a secondary short needle. Causality: Oxygen must be rigorously excluded to prevent the irreversible formation of inactive Pd-peroxo complexes.

  • Microwave Irradiation: Place the vial in the microwave reactor. Program the method:

    • Ramp Time: 2 minutes (to reach 140 °C).

    • Hold Time: 15 minutes at 140 °C.

    • Stirring: 800 RPM.

    • Max Pressure Limit: 15 bar.

  • Cooling & Validation: Allow the reactor to rapidly cool the vial to < 40 °C using compressed air. Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via HPLC. Validation Check: Compare the product peak area against the biphenyl internal standard. Proceed to workup only if conversion is >95%.

  • Workup: Dilute the mixture with EtOAc (15 mL) and wash with brine (2 x 10 mL). Extract the aqueous layer once with EtOAc (10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (DCM:MeOH gradient) to yield the pure biaryl morpholine derivative.

Quantitative Data Synthesis

The implementation of dielectric heating drastically alters the reaction kinetics and impurity profile. The table below summarizes the quantitative improvements observed when transitioning this specific scaffold from conventional to microwave-assisted conditions.

Table 1: Reaction Metrics - Conventional vs. Microwave-Assisted Suzuki Coupling

MetricConventional RefluxMicrowave Irradiation
Heating Mechanism Conductive (Oil Bath)Dielectric (MW Reactor)
Temperature 100 °C (Reflux)140 °C (Sealed Vessel)
Reaction Time 18 Hours15 Minutes
Catalyst Loading 10 mol%5 mol%
Conversion (HPLC) 62%>99%
Isolated Yield 54%91%
Impurity Profile High protodeboronationTrace protodeboronation

Data Interpretation: The 72-fold decrease in reaction time effectively outpaces the kinetics of boronic acid protodeboronation, resulting in a cleaner crude mixture and a significantly higher isolated yield, despite a 50% reduction in catalyst loading.

References

  • Kappe, C. O. (2008). Microwave dielectric heating in synthetic organic chemistry. Chemical Society Reviews, 37(6), 1127-1139. URL:[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Debromination in 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine Couplings

Overview Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing protodehalogenation (debromination) when performing palladium-cataly...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing protodehalogenation (debromination) when performing palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) on 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine .

Mechanistic Insight & FAQs

Q1: Why is 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine highly susceptible to debromination? A1: The susceptibility lies in the electronic structure of the arene. The morpholine nitrogen at the 1-position strongly donates electron density via resonance to the para position (C4), making the C-Br bond exceptionally electron-rich. This high electron density drastically increases the activation energy required for the initial oxidative addition of the Pd(0) catalyst. Consequently, the Ar-Pd(II)-Br intermediate has a prolonged lifespan in the catalytic cycle, rendering it highly vulnerable to competitive hydride abstraction pathways that lead to debromination[1].

Q2: Where is the hydride coming from to form the debrominated byproduct? A2: Debromination (hydrodebromination) is driven by the formation of a highly reactive palladium-hydride (Pd-H) species[2]. In your reaction mixture, this hydride typically originates from:

  • Solvents: Solvents with abstractable β -hydrogens (e.g., alcohols, DMF, or THF) can act as hydride donors.

  • Bases: Alkoxide bases (like NaOtBu) can undergo β -hydride elimination.

  • Trace Moisture: Water can react with the base and catalyst to generate Pd-H species[3].

Q3: How do I select the right catalyst/ligand system to prevent this? A3: You must kinetically outcompete the debromination pathway. Switching to bulky, electron-rich biaryl phosphine ligands (such as XPhos, SPhos, or BrettPhos) is the most effective strategy[2]. The electron-rich nature of these ligands accelerates the sluggish oxidative addition, while their massive steric bulk forces the palladium center to rapidly undergo reductive elimination, thereby minimizing the time the Pd(II) intermediate is exposed to hydride sources[1].

Q4: Does the choice of base really matter if my transmetalation is working? A4: Absolutely. While strong alkoxide bases facilitate rapid transmetalation or amine deprotonation, they are notorious for acting as hydride donors. Switching to weaker, non-hydridic inorganic bases like K₃PO₄ or Cs₂CO₃ eliminates this specific hydride source, often reducing debromination from >20% to <2%[1].

Pathway Visualization

G A Pd(0) Catalyst B Ar-Pd(II)-Br (Oxidative Addition) A->B Aryl Bromide C Transmetalation / Amine Coordination B->C Desired Pathway F Hydride Abstraction (from Base/Solvent) B->F Side Reaction D Reductive Elimination C->D D->A Pd(0) E Desired Cross-Coupled Product D->E G Ar-Pd(II)-H F->G G->A H Debrominated Byproduct (Ar-H) G->H Reductive Elimination

Catalytic cycle contrasting the cross-coupling pathway with the debromination side reaction.

Quantitative Optimization Data

The following table summarizes the causal impact of adjusting reaction parameters on the ratio of desired product to debrominated byproduct for highly electron-rich aryl bromides.

Optimization ParameterStandard ConditionOptimized ConditionMechanistic RationaleTypical Product:Byproduct Ratio
Ligand Selection PPh₃ or dppfXPhos or BrettPhosBulky biaryls accelerate reductive elimination, kinetically outcompeting hydride transfer.Improved from 60:40 to >95:5
Base Selection NaOtBuK₃PO₄ or Cs₂CO₃Inorganic bases cannot undergo β -hydride elimination, removing a primary Pd-H source.Improved from 70:30 to 98:2
Solvent System DMF or EthanolToluene or 1,4-DioxaneAprotic, non-reducible solvents prevent solvent-derived hydride donation to the Pd(II) center.Improved from 50:50 to 99:1
Reaction Temp. 100 °C60–80 °CLower temperatures suppress the higher-activation-energy debromination pathway.Improved from 80:20 to 95:5

Troubleshooting Workflow

Workflow Start High Debromination Detected (>10%) Step1 1. Switch Ligand (Use XPhos/BrettPhos) Start->Step1 Step2 2. Change Base (Avoid Alkoxides, Use K3PO4/Cs2CO3) Step1->Step2 Step3 3. Optimize Solvent (Use Toluene/Dioxane) Step2->Step3 Step4 4. Lower Temperature (Reduce to 60-80°C) Step3->Step4 Success Optimized Yield (<2% Debromination) Step4->Success

Sequential troubleshooting workflow to systematically eliminate debromination pathways.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following protocols incorporate self-validating checkpoints (e.g., colorimetric changes, LC-MS monitoring) to confirm the absence of debromination in real-time.

Protocol A: Minimized-Debromination Suzuki-Miyaura Coupling Optimized for 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine using a non-hydridic base and bulky ligand[1].

Step 1: Rigorous Reagent Preparation

  • Dry K₃PO₄ (2.0 equiv) in a vacuum oven at 120 °C overnight. Causality: Trace water reacts with basic conditions to form hydride species.

  • Prepare a solvent mixture of 1,4-Dioxane/H₂O (10:1). Sparge with Argon for 30 minutes prior to use.

Step 2: Reaction Setup (Glovebox or Schlenk Line)

  • To an oven-dried Schlenk flask, add 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine (1.0 equiv), the arylboronic acid (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (8 mol%), and the dried K₃PO₄.

  • Evacuate and backfill the flask with Argon (3 cycles). Validation Check: The powder mixture should remain free-flowing and show no dark discoloration (which would indicate premature Pd(0) aggregation).

Step 3: Execution and Monitoring

  • Add the degassed 1,4-Dioxane/H₂O mixture via a gas-tight syringe.

  • Heat the reaction to 80 °C (do not exceed to prevent thermal activation of side reactions).

  • Validation Check: At 2 hours, pull a 10 µL aliquot, dilute in MeCN, and run LC-MS. You should observe the product mass with <2% of the[M-Br+H] debrominated mass. If debromination exceeds 5%, immediately lower the temperature to 65 °C.

Step 4: Workup

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Protocol B: Anhydrous Buchwald-Hartwig Amination Designed to prevent β -hydride elimination from amine partners or bases[2].

Step 1: Catalyst Pre-activation

  • In a dry vial under Argon, combine Pd(OAc)₂ (2 mol%) and BrettPhos (4 mol%) in anhydrous Toluene (1 mL). Stir at 40 °C for 10 minutes until a homogeneous, deep red/orange solution forms. Causality: Pre-forming the active L-Pd(0) complex prevents the aryl bromide from interacting with unligated Pd, which is highly prone to side reactions.

Step 2: Reagent Addition

  • In a separate Schlenk tube, add 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine (1.0 equiv), the amine partner (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Transfer the pre-activated catalyst solution to the Schlenk tube via syringe. Add additional anhydrous Toluene to reach a 0.2 M concentration.

Step 3: Execution

  • Seal the tube and heat to 90 °C.

  • Validation Check: Monitor via TLC (Hexanes/EtOAc). The starting material (UV active, distinct Rf) should cleanly convert to the product without the appearance of a higher-Rf spot corresponding to the highly non-polar debrominated arene.

Sources

Optimization

Optimizing HPLC mobile phases for 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine analysis

Technical Support Center: HPLC Mobile Phase Optimization for 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Mobile Phase Optimization for 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine.

Chemical Context & Chromatographic Challenges: The analyte features a morpholine ring (a basic secondary amine with a pKa of ~8.3) and a bulky, electron-rich 4-bromo-2,6-dimethoxyphenyl group. In Reversed-Phase HPLC (RP-HPLC), the basic nitrogen is highly susceptible to secondary ion-exchange interactions with the stationary phase, leading to severe peak tailing, poor resolution, and retention time instability. This guide provides field-proven, mechanistically grounded solutions to optimize your mobile phase and validate your analytical system.

Part 1: Diagnostic Workflow

Before adjusting your mobile phase, use the following logical workflow to isolate the root cause of peak deformation.

Workflow Start Issue: Peak Tailing Observed for Morpholine Derivative Decision Are all peaks tailing or just the basic analyte? Start->Decision AllPeaks All Peaks Tailing (System/Physical Issue) Decision->AllPeaks All Peaks BasicOnly Only Basic Peak Tails (Chemical Interaction) Decision->BasicOnly Basic Only FixAll Action: Check column void, frit blockage, or extra-column volume AllPeaks->FixAll Cause Mechanism: Secondary interactions between protonated morpholine and ionized silanols (Si-O⁻) BasicOnly->Cause Sol1 Solution 1: Adjust pH < 3.0 (Protonates silanols to Si-OH) Cause->Sol1 Sol2 Solution 2: Use Type B Silica (High purity, end-capped) Cause->Sol2 Sol3 Solution 3: Add Competing Base (e.g., TEA) or ↑ Buffer Conc. Cause->Sol3

Workflow for diagnosing and resolving peak tailing in basic morpholine derivatives.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why does 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine exhibit severe peak tailing on standard C18 columns? A: The primary cause of peak tailing for basic compounds is secondary interactions with residual silanol groups on the silica stationary phase. At a neutral mobile phase pH, the morpholine nitrogen is protonated and carries a positive charge. Simultaneously, acidic silanol groups (Si-OH) on the silica surface dissociate into negatively charged silanoxanes (Si-O⁻)[1]. This creates an unwanted ion-exchange retention mechanism alongside the primary hydrophobic retention. Because these active sites are heterogeneous and limited in number, they become overloaded quickly, causing a fraction of the analyte molecules to be retained longer, resulting in an asymmetric, tailing peak.

Q2: How should I optimize the mobile phase pH to improve peak shape and retention? A: To ensure a robust, self-validating system, the mobile phase pH must be set at least 2 units away from the analyte's pKa[2]. For this morpholine derivative (pKa ~8.3), you have two distinct mechanistic approaches:

  • Low pH Approach (pH < 3.0): Lowering the pH to ~2.5 ensures the morpholine ring is fully protonated. More importantly, it suppresses the ionization of the surface silanol groups (which have a pKa of ~3.5–4.5), neutralizing their negative charge and effectively shutting down the secondary ion-exchange interaction[1].

  • High pH Approach (pH > 10.5): Raising the pH above 10.5 deprotonates the morpholine ring, rendering it entirely neutral. This increases its hydrophobicity and retention while eliminating its ability to undergo ionic interactions[3]. Note: This requires specialized high-pH stable columns (e.g., hybrid organic-inorganic silica).

Q3: Which buffer system is recommended for LC-MS versus UV detection for this compound? A: Buffer selection is governed by the desired pH, the buffer's pKa (which should be within ±1 unit of the target pH for maximum buffering capacity), and the detector type[4]. If you use a buffer far from its pKa, you are essentially running an unbuffered method, leading to pH drift and retention instability[5]. For UV detection at low pH, a phosphate buffer (pKa 2.15) is ideal[6]. However, phosphate is non-volatile and will contaminate an MS source. For LC-MS, ammonium formate (pKa 3.8) adjusted with formic acid is the industry standard[5].

Q4: If adjusting the pH isn't enough, what mobile phase additives or column chemistries should I use? A: If tailing persists at a low pH, it indicates the presence of highly active or sterically shielded silanols.

  • Column Chemistry: Switch to a modern Type B high-purity silica column with exhaustive end-capping. These columns have a significantly lower concentration of acidic silanols compared to older Type A silica.

  • Mobile Phase Additives: Add a competing base, such as Triethylamine (TEA), at a concentration of 5–10 mM. TEA acts as a silanol suppressor; its small, positively charged triethylammonium ions flood the active silanol sites, masking them from the bulkier 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine[7]. Alternatively, increasing the overall buffer concentration (e.g., 25–50 mM) can increase the ionic strength enough to mask these interactions.

Part 3: Quantitative Data & Troubleshooting Matrices

Table 1: Buffer Selection Guide for Morpholine Derivatives Select the buffer based on your detector and target pH. Buffers are most effective within ±1 pH unit of their pKa[3].

Buffer SystempKaUseful pH RangeUV Cutoff (nm)MS CompatibleCausality / Best Use Case
Phosphate 2.15, 7.201.1–3.1, 6.2–8.2< 200NoExcellent for UV. Neutralizes silanols at low pH[6].
Formate 3.752.8–4.8210YesStandard for LC-MS. Provides volatile buffering[5].
Acetate 4.763.8–5.8210YesGood for mild acidic conditions in LC-MS[4].
Ammonium Bicarbonate 10.39.3–11.3< 200YesHigh pH LC-MS. Deprotonates the morpholine ring[5].

Table 2: Troubleshooting Matrix

SymptomRoot CauseCorrective ActionValidation Metric
Peak Tailing (Tf > 2.0) Silanol ion-exchange interactionsLower pH to < 3.0 or add 5 mM TEAAsymmetry Factor (As) ≤ 1.5
Retention Time Drift Insufficient buffering capacityEnsure buffer conc. is 10–50 mM%RSD of RT < 1.0%
Split Peaks pH too close to analyte pKa (~8.3)Adjust pH to be ≥ 2 units from pKaSingle symmetrical peak
High Backpressure Buffer precipitation in organic phaseKeep organic phase < 50% for high conc. buffersStable system pressure

Part 4: Standardized Experimental Protocol

Optimized LC-MS Compatible Workflow for Basic Morpholines This protocol establishes a self-validating low-pH method designed to suppress silanol ionization and ensure reproducible retention.

  • Step 1: Aqueous Mobile Phase (Phase A) Preparation

    • Action: Dissolve 10 mM Ammonium Formate in LC-MS grade water. Adjust the pH to 2.8 using Formic Acid (approximately 0.1% v/v). Filter through a 0.2 µm membrane.

    • Causality: Formic acid provides the low pH required to neutralize surface silanols (Si-O⁻ → Si-OH). Ammonium formate provides the necessary ionic strength to mask any residual active sites and stabilize the retention mechanism without suppressing MS ionization.

  • Step 2: Organic Mobile Phase (Phase B) Preparation

    • Action: Add 0.1% v/v Formic Acid to LC-MS grade Acetonitrile.

    • Causality: Matching the acidic modifier in both the aqueous and organic phases prevents baseline drift and sudden pH shifts during gradient elution.

  • Step 3: Column Equilibration

    • Action: Install a Type B, end-capped C18 column. Flush the system with the initial gradient composition for at least 10 Column Volumes (CV).

    • Causality: Complete equilibration ensures the stationary phase is fully saturated with the buffer ions, preventing retention time drift during the first few injections.

  • Step 4: System Suitability Testing (SST)

    • Action: Inject a 10 µg/mL standard of 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine. Calculate the Tailing Factor (Tf) and Retention Time %RSD over 5 replicate injections.

    • Causality: This creates a self-validating system. Proceed with sample analysis only if Tf ≤ 1.5 and RT %RSD ≤ 1.0%, confirming that secondary interactions have been successfully suppressed.

Part 5: References

  • Chromatography Online. "HPLC Diagnostic Skills II – Tailing Peaks: Incorrect or Non-Optimal Mobile Phase pH." LCGC. [Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex. [Link]

  • KNAUER. "Buffer & Eluent Preparation in HPLC – Best Practices." KNAUER. [Link]

  • University of Pittsburgh / LCGC. "Reversed-phase HPLC Buffers." Pitt.edu. [Link]

  • HPLC.eu. "A Guide to HPLC and LC-MS Buffer Selection." HPLC.eu. [Link]

Sources

Troubleshooting

Technical Support Center: Solubility Troubleshooting for 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine

Prepared by the Senior Application Scientist Team This guide provides in-depth troubleshooting strategies for researchers encountering poor aqueous solubility with 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine. Our approach...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting strategies for researchers encountering poor aqueous solubility with 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine. Our approach is structured as a series of questions that a scientist would typically ask, moving from foundational understanding to advanced formulation techniques. Each section explains the scientific rationale behind the suggested protocols, ensuring you can make informed decisions for your specific experimental needs.

Part 1: Foundational Assessment & Initial Characterization

This section addresses the fundamental reasons for the compound's low solubility and outlines the first experimental steps you should take.

Q1: Why is 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine expected to have low aqueous solubility?

Answer: The poor aqueous solubility of this compound stems from a combination of structural features that favor the crystalline solid state and create a hydrophobic character, outweighing its few hydrophilic elements.

  • Hydrophobic Phenyl Ring: The core structure is a brominated, dimethoxylated phenyl ring. Aromatic rings are inherently hydrophobic. The large bromine atom and the methoxy groups further contribute to a high molecular weight and lipophilicity (a tendency to dissolve in fats or lipids rather than water).

  • Molecular Symmetry and Crystal Lattice Energy: Symmetrically substituted benzene rings can pack efficiently into a stable crystal lattice. A high lattice energy means that a significant amount of energy is required to break apart the crystal and solvate the individual molecules in water, leading to low solubility.[1]

  • The Morpholine Ring - A Key Clue: The morpholine group is the most hydrophilic part of the molecule and contains a basic nitrogen atom.[2][3] Morpholine itself is miscible with water.[4][5][6][7][8] The nitrogen atom in the morpholine ring is a weak base, with a predicted pKa (conjugate acid) around 8.5.[2][6] This basicity is the most critical handle for solubility manipulation, as it allows for protonation in acidic conditions to form a more soluble salt.[9][10][11]

Structural Feature Impact on Aqueous Solubility Rationale
Bromo-dimethoxyphenyl group Decreases Highly lipophilic and contributes to strong crystal lattice packing.
Morpholine Ring Increases (pH-dependent) The nitrogen atom is a weak base and can be protonated at acidic pH to form a more soluble cationic species.[2]
Q2: What is my first experimental step to quantify the solubility problem?

Answer: Your first step is to perform a simple kinetic solubility assay. This provides a rapid assessment of how much compound will dissolve under your specific experimental conditions (e.g., buffer, temperature, time) and is often more relevant for in vitro assays than thermodynamic solubility.

  • Prepare a High-Concentration Stock: Dissolve 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine in 100% dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-20 mM).

  • Serial Dilution: Add a small volume of the DMSO stock (e.g., 2 µL) to your aqueous buffer of interest (e.g., 98 µL of Phosphate-Buffered Saline, PBS) to achieve your highest desired concentration. Ensure the final DMSO concentration is low (typically ≤1-2%) to minimize its co-solvent effect.[12]

  • Equilibrate: Mix the solution gently and allow it to equilibrate at room temperature for a set period (e.g., 1-2 hours).

  • Observe for Precipitation: Visually inspect the solution for any cloudiness or solid particles. For a more quantitative measure, you can use nephelometry (light scattering) or UV-Vis spectroscopy after filtering or centrifugation to measure the concentration of the dissolved compound in the supernatant.

  • Determine the Threshold: Repeat with lower concentrations until you identify the highest concentration that remains clear. This is your approximate kinetic solubility under these conditions.

Part 2: Primary Troubleshooting Strategies

If initial assessment confirms poor solubility, the following strategies are the most common and effective first-line approaches.

Q3: Can I improve solubility by adjusting the pH of my aqueous medium?

Answer: Yes, this is the most promising initial strategy due to the basic morpholine ring. By lowering the pH of your buffer, you can protonate the nitrogen atom, forming a morpholinium salt. This charged species will have significantly higher aqueous solubility than the neutral form.[9][10][]

  • Prepare Buffers: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 5.0, 6.0, 7.0, 7.4). Common buffer systems include citrate for pH <6 and phosphate for pH >6.

  • Execute Solubility Assay: Using the kinetic solubility protocol described above (Protocol 1), test the solubility of your compound in each of these buffers.

  • Analyze Results: You should observe a significant increase in solubility as the pH decreases. Plotting solubility versus pH will reveal the optimal pH range for your experiments.

  • Considerations: While effective, be aware that using a non-physiological pH can impact cellular health or enzyme activity in biological assays.[9] Always include a vehicle control with the pH-adjusted buffer to account for these effects.

Q4: What if pH adjustment is not an option? What co-solvents should I try?

Answer: If you must maintain a specific pH where the compound is insoluble (e.g., pH 7.4 for cell culture), using a co-solvent is the next logical step. Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium.[][14]

The following diagram outlines the decision-making process for selecting and testing co-solvents.

G cluster_0 Co-Solvent Troubleshooting Workflow start Poor Solubility at Required pH screen Screen Common Co-solvents (DMSO, Ethanol, PEG 400) start->screen check_sol Is Solubility Sufficient? screen->check_sol check_tox Is Co-solvent Concentration Tolerated by Assay? check_sol->check_tox Yes fail Move to Advanced Formulation check_sol->fail No optimize Optimize Co-solvent Blend (e.g., PEG 400/Ethanol) check_tox->optimize No success Proceed with Experiment check_tox->success Yes optimize->check_tox

Caption: Encapsulation mechanisms for cyclodextrins and surfactants.

References

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018). Drug Development and Delivery. [Link]

  • Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as a strategy to improve oral bioavailability of poor water soluble drugs. Pharmaceutical Research, 24(12), 2245-2260. [Link]

  • Alam, M. A., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(8), 1647. [Link]

  • 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. (2025). Boston Analytical. [Link]

  • A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. (2024). GSC Biological and Pharmaceutical Sciences. [Link]

  • Solving Poor Solubility with Amorphous Solid Dispersions. (2025). Pharmaceutical Technology. [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2025). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Spray Drying: Solving solubility issues with amorphous solid dispersions. (2015). Drug Development and Delivery. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Excipients for Solubility and Bioavailability Enhancement. (2020). Gattefossé. [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology. [Link]

  • Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2007). Exploratory analysis of kinetic solubility measurements of a small molecule library. Journal of medicinal chemistry, 50(23), 5641–5652. [Link]

  • Kumar, S., & Nanda, A. (2018). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Archives of Pharmacy and Pharmaceutical Sciences, 2(1), 1-11. [Link]

  • Bioavailability Enhancement: Drug Solubility Enhancement. (2025). JoVE. [Link]

  • Lauria, A., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1845-1857. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2000). Systematic study of effects of structural modifications on the aqueous solubility of drug-like molecules. Bioorganic & medicinal chemistry letters, 10(11), 1155–1158. [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (2016). ACS Medicinal Chemistry Letters. [Link]

  • Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications. (2025). Stanford Advanced Materials. [Link]

  • Tsume, Y., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, 18(10), 3848-3862. [Link]

  • List of parenteral drug formulations containing co-solvents and surfactants. (n.d.). ResearchGate. [Link]

  • Morpholine Derivatives in Agrochemical Discovery and Development. (2023). Journal of Agricultural and Food Chemistry. [Link]

  • MORPHOLINE. (n.d.). PubChem. [Link]

  • Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. (2025). ResearchGate. [Link]

  • Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. (2016). Asian Journal of Pharmaceutics. [Link]

  • Cosolvent. (n.d.). Wikipedia. [Link]

  • Considerations in Developing Complex Parenteral Formulations. (2019). Drug Development & Delivery. [Link]

  • Showing Compound Morpholine (FDB008207). (2010). FooDB. [Link]

  • Morpholine. (n.d.). Wikipedia. [Link]

  • 1-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one. (n.d.). PubChem. [Link]

  • 4-Bromobiphenyl. (n.d.). PubChem. [Link]

  • 4-Methoxyphenylmagnesium bromide. (n.d.). PubChem. [Link]

  • 4-((3-broMo-4-Methoxyphenyl)sulfonyl)Morpholine — Chemical Substance Information. (n.d.). NextSDS. [Link]

Sources

Optimization

Handling and storage best practices for moisture-sensitive 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific handling, storage, and troubleshooting requirements for 3-(4-Bromo-2,6-dimethoxyphenyl)morpho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific handling, storage, and troubleshooting requirements for 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine .

This compound is a highly valuable building block, particularly for transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki couplings) due to its bromo-aryl moiety. However, its morpholine ring contains a secondary amine, making it uniquely susceptible to environmental degradation. This guide will unpack the causality behind its moisture sensitivity, provide self-validating experimental protocols, and offer actionable troubleshooting steps.

PART 1: The Mechanistic "Why" – Causality of Moisture Sensitivity

To handle 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine effectively, we must first understand why it degrades. The issue is not simply that the compound gets "wet." The morpholine nitrogen is a secondary amine, which acts as a nucleophile.

In the presence of atmospheric moisture, water acts as a catalytic proton-transfer agent that facilitates the nucleophilic attack of the secondary amine on atmospheric carbon dioxide (CO₂). This concerted reaction rapidly converts the free base amine into an ammonium carbamate salt or bicarbonate [1][2].

The Consequences of Carbamate Formation:

  • Stoichiometric Mismatch: The molecular weight of the compound changes, rendering your mass-based calculations inaccurate for sensitive cross-coupling reactions.

  • Solubility Loss: Carbamate salts are highly polar and often insoluble in the non-polar organic solvents (e.g., toluene, dioxane) typically used in catalytic workflows.

  • Catalyst Poisoning: The altered basicity and coordination profile of the degraded amine can poison palladium or nickel catalysts.

degradation_pathway A 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine (Secondary Amine) D Hydrate Formation (Altered Stoichiometry) A->D H2O Absorption E Ammonium Carbamate Salt (Insoluble / Unreactive) A->E Nucleophilic Attack B Atmospheric Moisture (H2O) B->D B->E Proton Transfer C Atmospheric CO2 C->E CO2 Insertion

Fig 1: Mechanistic pathway of moisture-catalyzed carbamate formation in secondary amines.

PART 2: Troubleshooting Guide & FAQs

Q1: My compound arrived as a free-flowing powder, but it has turned into a sticky, insoluble solid. What happened? A1: This is the hallmark physical symptom of carbamate salt formation. When the secondary amine absorbs moisture and CO₂, the resulting ionic salt disrupts the crystal lattice of the free base, leading to a sticky, hygroscopic mass. Action: Discard the degraded aliquot; it cannot be easily rescued without a rigorous basic workup and re-purification, which risks hydrolyzing the methoxy groups.

Q2: How does moisture exposure specifically affect my downstream Buchwald-Hartwig aminations? A2: If 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine is acting as the electrophile (via the aryl bromide), the presence of moisture and carbamate salts will prematurely quench the strong bases (e.g., NaOtBu or Cs₂CO₃) required for the catalytic cycle. Furthermore, the carbamate moiety can competitively bind to the palladium center, halting the oxidative addition step.

Q3: I suspect my batch was exposed to air. How can I validate its structural integrity before using it? A3: Run a rapid ¹H NMR in anhydrous CDCl₃. Look for the sharp N-H peak of the morpholine ring (typically around 1.5–2.0 ppm). If the compound has degraded into a carbamate, you will observe a broad downfield shift for the N-H proton, and potentially a new carbonyl ¹³C peak (~155–160 ppm). Follow this with a Karl Fischer titration (see Protocol B) to quantify exact water content.

PART 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Inert Atmosphere Handling and Aliquoting

To prevent degradation, this compound must be handled strictly under inert conditions.

  • Preparation: Purge a glovebox with Argon until O₂ and H₂O levels are strictly < 1 ppm.

  • Transfer: Bring the sealed master bottle of 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine into the antechamber. Cycle the vacuum/argon at least three times.

  • Aliquoting: Using anti-static spatulas (to prevent the dry powder from clinging to the walls), weigh the compound into pre-dried amber glass vials . Causality: Amber glass is mandatory because the C-Br bond on the electron-rich dimethoxyphenyl ring is susceptible to photolytic cleavage under ambient lab lighting.

  • Sealing: Cap the vials with PTFE-lined silicone septa and crimp securely.

  • Validation Step: After aliquoting, take a random 10 mg sample from one of the vials and expose it to Protocol B (Karl Fischer Titration). If the moisture content is < 0.1%, the handling system is validated.

handling_workflow S1 Receive & Inspect (Sealed under Argon) S2 Transfer to Glovebox (<1 ppm H2O/O2) S1->S2 S3 Weighing & Aliquoting (Anti-static tools) S2->S3 S4 Seal in Amber Vials (PTFE-lined septa) S3->S4 QC Karl Fischer Titration (Verify <0.1% H2O) S3->QC QA/QC Validation S5 Store at -20°C (Desiccator) S4->S5

Fig 2: Standard operating procedure for handling and aliquoting moisture-sensitive compounds.

Protocol B: Karl Fischer (KF) Titration for Basic Amines

Standard KF titration will fail for this compound. The morpholine ring is basic enough to shift the pH of the KF reagent into the alkaline range, which alters the stoichiometry of the iodine reaction and causes "dragging endpoints" (continuous false consumption of iodine)[3].

  • Buffer Preparation: Add 10 g of anhydrous 3 or salicylic acid to 100 mL of the KF working medium (anode solution)[3]. Causality: This neutralizes the morpholine amine, maintaining the optimal pH (5.0–7.0) required for the Bunsen reaction in the KF cell.

  • Titration: Inject a precisely weighed 50 mg sample of the compound dissolved in anhydrous methanol into the cell.

  • Validation Step: Run a control titration using a certified 1% water standard mixed with a generic secondary amine (e.g., diisopropylamine). If the endpoint is sharp and the reading is exactly 1%, your buffered system is validated and ready for the morpholine derivative.

PART 4: Quantitative Data & Storage Best Practices

Table 1: Storage Conditions vs. Expected Shelf Life

Storage ConditionAtmosphereTemperatureExpected Shelf LifePrimary Degradation Risk
Amber Vial, Sealed Argon-20°C> 24 MonthsMinimal to None
Clear Vial, Sealed Argon4°C6 - 12 MonthsPhotolytic C-Br cleavage
Open to Air Ambient25°C< 24 HoursCarbamate formation, Hydration

Table 2: Analytical Markers for Troubleshooting

Analytical TechniqueMarker of Intact CompoundMarker of Degradation (Moisture/CO₂)
¹H NMR (CDCl₃) Sharp morpholine N-H peak (~1.5-2.0 ppm)Broad downfield shift; loss of solubility
IR Spectroscopy Sharp N-H stretch (~3300 cm⁻¹)Broad O-H (~3400 cm⁻¹), C=O stretch (~1550 cm⁻¹)
Karl Fischer < 0.1% H₂O> 0.5% H₂O (indicates hydrate formation)

PART 5: References

  • A Unified Approach to CO2–Amine Reaction Mechanisms | ACS Omega URL:[Link]

  • Study on the Roles of Water in Solid Amine-Based Direct Air Capture of CO2 | Semantic Scholar URL:[Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Difficult Transformations of 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine

Welcome to the technical support guide for navigating the challenges of cross-coupling reactions with 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine. This sterically hindered and electron-rich aryl bromide presents unique dif...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for navigating the challenges of cross-coupling reactions with 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine. This sterically hindered and electron-rich aryl bromide presents unique difficulties in common palladium-catalyzed transformations. This guide provides in-depth, field-proven insights to help you select the optimal catalyst system and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine so challenging?

A: The primary difficulty arises from severe steric hindrance. The two ortho-methoxy groups flank the bromine atom, sterically shielding the palladium center and impeding the crucial oxidative addition step of the catalytic cycle. Furthermore, these electron-donating groups make the C-Br bond less electrophilic, further slowing oxidative addition.

Q2: What is the most critical component of the catalyst system for this substrate?

A: The choice of phosphine ligand is paramount. For sterically demanding substrates, bulky and electron-rich alkylphosphine ligands are essential.[1] These ligands promote the formation of a monoligated, coordinatively unsaturated L-Pd(0) species, which is the active catalyst for the challenging oxidative addition step. They also stabilize the palladium center throughout the catalytic cycle.

Q3: Which classes of palladium-catalyzed reactions are commonly performed on this substrate?

A: The most relevant transformations are those that form new carbon-carbon or carbon-nitrogen bonds at the bromide position. These include:

  • Suzuki-Miyaura Coupling: Formation of a C(sp²)-C(sp²) bond with an organoboron reagent.

  • Buchwald-Hartwig Amination: Formation of a C(sp²)-N bond with an amine.[2]

  • Sonogashira Coupling: Formation of a C(sp²)-C(sp) bond with a terminal alkyne.

Q4: Are there general starting conditions you would recommend for a Suzuki-Miyaura coupling?

A: For a challenging substrate like this, a robust starting point is crucial. A combination of a palladium precatalyst like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos is recommended. Using a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ in an ethereal solvent such as 1,4-dioxane or THF at elevated temperatures (80-110 °C) is a standard approach.[3][4]

Troubleshooting Guide & Experimental Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Problem: Low to No Conversion in Suzuki-Miyaura Coupling

Q: I've set up a Suzuki-Miyaura reaction with 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine, a standard boronic acid, Pd(PPh₃)₄, and Na₂CO₃ in toluene/water, but I'm seeing only starting material after 24 hours. What's wrong?

A: This is a classic case of catalyst and condition mismatch for a hindered substrate. The Pd(PPh₃)₄ catalyst is generally not active enough for this type of transformation because triphenylphosphine (PPh₃) is not sufficiently electron-rich or bulky to promote oxidative addition into the sterically shielded C-Br bond.

Recommended Solutions & Causality:
  • Upgrade Your Ligand: Switch from PPh₃ to a modern, sterically demanding biarylphosphine ligand. These ligands create a more reactive, low-coordinate palladium center necessary to overcome the steric barrier.[3][4]

  • Select an Appropriate Base: A mild base like Na₂CO₃ is often insufficient. A stronger base like K₃PO₄ or Cs₂CO₃ is required to facilitate the transmetalation step, especially with hindered substrates.

  • Optimize Solvent and Temperature: Toluene may be effective, but polar aprotic solvents like 1,4-dioxane or 2-methyl-THF often give superior results for these challenging couplings. Ensure the reaction is heated sufficiently, typically between 80-110 °C.

Catalyst & Ligand Selection Table for Hindered Suzuki Couplings
LigandPalladium PrecursorTypical BaseSolventKey Characteristics
XPhos Pd₂(dba)₃ or Pd(OAc)₂K₃PO₄, Cs₂CO₃Dioxane, TolueneExcellent for sterically hindered biaryl synthesis.
SPhos Pd₂(dba)₃ or Pd(OAc)₂K₃PO₄, Cs₂CO₃Dioxane, 2-MeTHFHigh activity for hindered and electron-rich substrates.
RuPhos Pd₂(dba)₃ or Pd(OAc)₂K₂CO₃, K₃PO₄Dioxane, t-BuOH/H₂OEffective for a wide range of substrates, including heteroaryls.
t-Bu₃P Pd₂(dba)₃K₃PO₄DioxaneA simple but powerful ligand for hindered systems.[5]
Problem: Significant Debromination Side Product

Q: My Buchwald-Hartwig amination is giving me a mixture of the desired product and the debrominated starting material, 3-(2,6-dimethoxyphenyl)morpholine. How can I suppress this side reaction?

A: Debromination is a common side reaction, particularly with electron-rich aryl bromides. It often occurs via a competing β-hydride elimination from a palladium-hydride species or direct hydrodehalogenation. The choice of base and ligand is critical to minimizing this pathway.

Recommended Solutions & Causality:
  • Use a Weaker, Non-Nucleophilic Base: Strong alkoxide bases like NaOt-Bu can sometimes promote debromination. Consider switching to lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃).[6]

  • Employ a Bulky Ligand: Highly bulky ligands, such as the second-generation biarylphosphines (e.g., BrettPhos, AdBrettPhos) or bulky N-heterocyclic carbenes (NHCs), can create a sterically congested environment around the palladium that disfavors the side reactions leading to debromination.[6]

  • Ensure Anhydrous Conditions: Water can be a proton source for the debromination pathway. Ensure all reagents and solvents are rigorously dried and the reaction is performed under a strictly inert atmosphere.

Troubleshooting Workflow for Poor Yield/Selectivity

G cluster_solutions Solutions start Low Yield or Side Products Observed check_catalyst Is the Ligand Bulky and Electron-Rich? (e.g., XPhos, SPhos, RuPhos) start->check_catalyst Evaluate Catalyst System check_base Is the Base Strong Enough and Non-Nucleophilic? (e.g., K₃PO₄, Cs₂CO₃, LHMDS) check_catalyst->check_base Yes sol_ligand ACTION: Switch to a more sterically demanding ligand (e.g., BrettPhos for amination). check_catalyst->sol_ligand No check_conditions Are Conditions Anhydrous and Temperature Optimized? (80-110 °C) check_base->check_conditions Yes sol_base ACTION: Screen alternative bases (e.g., switch NaOtBu to LHMDS). check_base->sol_base No success Reaction Optimized check_conditions->success Yes sol_temp ACTION: Dry solvents rigorously. Monitor temperature carefully. check_conditions->sol_temp No sol_ligand->success sol_base->success sol_temp->success

Caption: Troubleshooting Decision Tree for Difficult Cross-Coupling Reactions.

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with 4-Phenyl-2-boronic acid

This protocol provides a robust method for coupling a representative arylboronic acid with the challenging 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine substrate.

Reagents & Equipment:

  • 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine (1.0 equiv)

  • 4-Phenyl-2-boronic acid (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄), anhydrous (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)

  • Magnetic stirrer, heating mantle, Argon or Nitrogen line

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon), add 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine, 4-phenyl-2-boronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with Argon to ensure all dissolved oxygen is removed.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

This protocol details the C-N coupling of the substrate with a secondary amine, a common transformation in pharmaceutical synthesis.[7]

Reagents & Equipment:

  • 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv, 1.5 mol%)

  • BrettPhos (0.03 equiv, 3 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS), 1.0 M in THF (2.0 equiv)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under Argon, add Pd₂(dba)₃ and BrettPhos. Add anhydrous toluene and stir for 10 minutes at room temperature to allow for precatalyst formation.

  • Reagent Addition: Add 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine and morpholine to the flask.

  • Base Addition: Slowly add the LHMDS solution dropwise at room temperature.

  • Reaction: Heat the mixture to 100 °C and stir. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • So, C. M., & Ng, S. S. (2025). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses. [Link]

  • Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular C-O Bond Formation: A New Synthesis of Aryl Ethers. Organic Letters, 4(20), 3467-3469. [Link]

  • Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Angewandte Chemie International Edition, 44(38), 6173-6177. [Link]

  • Huang, H., Liu, H., Jiang, H., & Chen, K. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 73(15), 6037-6040. [Link]

  • Cheung, C. W., & Buchwald, S. L. (2012). Mild and General Palladium-Catalyzed Suzuki-Miyaura Coupling of (Hetero)aryl Chlorides. Organic Letters, 14(18), 4782-4785. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Angewandte Chemie International Edition, 46(29), 5359-5363. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

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Reference Data & Comparative Studies

Validation

Reactivity Under the Microscope: A Comparative Guide to 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine and 3-(4-bromophenyl)morpholine in Cross-Coupling Reactions

For the modern medicinal chemist and process scientist, the selection of building blocks is a critical decision that dictates the efficiency and feasibility of a synthetic route. Aryl bromides are ubiquitous intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

For the modern medicinal chemist and process scientist, the selection of building blocks is a critical decision that dictates the efficiency and feasibility of a synthetic route. Aryl bromides are ubiquitous intermediates, and their reactivity in widely-used cross-coupling reactions is of paramount importance. This guide provides an in-depth, objective comparison of the reactivity of two morpholine-substituted aryl bromides: 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine and 3-(4-bromophenyl)morpholine. By examining their structural and electronic properties, we can predict and understand their behavior in key transformations such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, supported by established principles and experimental data from related systems.

The core difference between these two molecules lies in the substitution pattern of the phenyl ring. The presence of two ortho-methoxy groups in 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine introduces significant steric and electronic effects that are absent in the simpler 3-(4-bromophenyl)morpholine. These differences have profound implications for their reactivity in palladium-catalyzed cross-coupling reactions.

Structural and Electronic Considerations: The Impact of Ortho-Dimethoxy Substitution

The reactivity of an aryl bromide in cross-coupling reactions is primarily governed by the ease of the oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond. This step is influenced by both the electronic nature of the aromatic ring and the steric hindrance around the C-Br bond.

3-(4-bromophenyl)morpholine serves as our baseline, representing a relatively unhindered and electronically neutral aryl bromide. The morpholine substituent, connected at the meta position to the bromine, exerts a weak electron-withdrawing inductive effect.

In stark contrast, 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine presents a more complex scenario. The two methoxy groups at the ortho positions to the bromine atom introduce:

  • Steric Hindrance: The bulky methoxy groups flank the bromine atom, creating a sterically congested environment. This can impede the approach of the bulky palladium catalyst, potentially slowing down the rate of oxidative addition. The development of specialized, sterically demanding phosphine ligands has been a key strategy to overcome the challenges associated with hindered aryl halides.[1][2][3]

  • Electronic Effects: Methoxy groups are strong electron-donating groups through resonance, increasing the electron density of the aromatic ring.[4][5] This makes the aryl bromide more electron-rich, which can also slow down the oxidative addition step, as this step is favored by electron-deficient arenes.[6] However, the inductive electron-withdrawing effect of the oxygen atoms in the methoxy groups can partially counteract this.

The interplay of these steric and electronic factors dictates the overall reactivity of 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine, making it a more challenging substrate compared to its non-methoxylated counterpart.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The reactivity of our two target molecules in this reaction is expected to differ significantly.

Aryl BromidePredicted ReactivityRationaleRecommended Catalyst System
3-(4-bromophenyl)morpholineHighUnhindered, electronically neutral aryl bromide.Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂/PPh₃)
3-(4-Bromo-2,6-dimethoxyphenyl)morpholineModerate to LowSignificant steric hindrance from ortho-methoxy groups. Electron-rich nature of the aryl ring.Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required for efficient coupling of sterically hindered and electron-rich aryl bromides.[1][2]

The successful coupling of sterically hindered aryl bromides like 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine often necessitates the use of specialized ligands that can promote the oxidative addition and subsequent reductive elimination steps.[7]

Suzuki_Coupling_Steric_Hindrance cluster_0 3-(4-bromophenyl)morpholine cluster_1 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine Pd(0)L2_A Pd(0)L2 ArylBr_A 3-(4-bromophenyl)morpholine Pd(0)L2_A->ArylBr_A Approaches Easily OA_Complex_A Oxidative Addition Complex ArylBr_A->OA_Complex_A Oxidative Addition Pd(0)L2_B Pd(0)L2 ArylBr_B 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine Pd(0)L2_B->ArylBr_B Steric Hindrance OA_Complex_B Oxidative Addition Complex (Slower) ArylBr_B->OA_Complex_B Oxidative Addition

Caption: Steric hindrance affecting palladium catalyst approach in Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

General Procedure: To a solution of the aryl bromide (1.0 equiv) and the boronic acid (1.2 equiv) in a suitable solvent (e.g., dioxane/water or toluene/water) is added a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv). The mixture is degassed, and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium precursor and a ligand (e.g., Pd(OAc)₂/SPhos) is added. The reaction is then heated to the appropriate temperature (typically 80-110 °C) until completion, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[8]

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[9] Similar to the Suzuki-Miyaura coupling, the efficiency of this reaction is highly dependent on the structure of the aryl halide.

Aryl BromidePredicted ReactivityRationaleRecommended Catalyst System
3-(4-bromophenyl)morpholineHighUnhindered aryl bromide.A wide range of palladium catalysts with phosphine ligands are effective.[10]
3-(4-Bromo-2,6-dimethoxyphenyl)morpholineModerate to LowSignificant steric hindrance and electron-rich nature of the aryl ring.Requires highly active and sterically demanding ligands such as Buchwald's biarylphosphines (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) to facilitate the coupling of challenging substrates.[10][11]

For electron-rich and sterically hindered aryl bromides, the choice of ligand is critical to achieve good yields in Buchwald-Hartwig amination.[10]

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OA Oxidative Addition (Ar-Br) Pd0->OA PdII_Complex L_nPd(II)(Ar)(Br) OA->PdII_Complex Amine_Coord Amine Coordination (R2NH) PdII_Complex->Amine_Coord PdII_Amine [L_nPd(II)(Ar)(NHR2)]+Br- Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L_nPd(II)(Ar)(NR2) Deprotonation->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Catalyst Regeneration Product Ar-NR2 RE->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

General Procedure: A mixture of the aryl bromide (1.0 equiv), the amine (1.2 equiv), and a strong base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.4-2.0 equiv) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is prepared in a sealed tube. A palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a suitable phosphine ligand (e.g., XPhos or RuPhos, typically in a 1:2 Pd:ligand ratio) are added. The reaction vessel is sealed and heated to the required temperature (usually 80-120 °C) with stirring. Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.[12]

Conclusion

The reactivity of 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine and 3-(4-bromophenyl)morpholine in palladium-catalyzed cross-coupling reactions is markedly different, primarily due to the steric and electronic effects of the ortho-dimethoxy substituents. While 3-(4-bromophenyl)morpholine is expected to be a highly reactive substrate under standard conditions, 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine presents a greater challenge, necessitating the use of specialized, bulky, and electron-rich ligands to achieve efficient transformations.

For researchers and drug development professionals, understanding these differences is crucial for the rational design of synthetic routes. The choice of catalyst system must be carefully considered based on the substitution pattern of the aryl bromide to ensure optimal yields and reaction efficiency. The information presented in this guide, based on established chemical principles and data from related systems, provides a framework for making informed decisions in the synthesis of complex morpholine-containing molecules.

References

  • Beilstein Journals. (2011, September 12). Combined directed ortho-zincation and palladium-catalyzed strategies: Synthesis of 4,n-dimethoxy-substituted benzo[b]furans. [Link]

  • Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Liu, X., Fu, Y., Chen, Z., Liu, P., & Dong, G. (2023). Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent. Nature Chemistry. [Link]

  • Google Patents. Synthesis method of substituted N-phenyl morpholine compound.
  • Yin, J., & Buchwald, S. L. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Royal Society of Chemistry. (2017). Ni(iii) cycle in Buchwald–Hartwig amination of aryl bromide mediated by NHC-ligated Ni(i) complexes. Catalysis Science & Technology. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • Kim, H. J., & Lee, P. H. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. [Link]

  • Taylor & Francis Online. (2010, June 30). Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. [Link]

  • Organic Chemistry Portal. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. [Link]

  • Semantic Scholar. Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. [Link]

  • Royal Society of Chemistry. (2016). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of morpholines. [Link]

  • ACS Publications. (2014, August 18). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]

  • Organic Syntheses. 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. [Link]

  • ACS Publications. (1991). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-Methoxypyridines. The Journal of Physical Chemistry. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Nature. (2023, October 15). Ortho-C-H methoxylation of aryl halides enabled by a polarity-reversed N-O reagent. [Link]

  • NIH National Center for Biotechnology Information. (2011, September 12). Combined directed ortho-zincation and palladium-catalyzed strategies: Synthesis of 4,n-dimethoxy-substituted benzo[b]furans. [Link]

  • University of Liverpool. Reactivity at sp2 Centres: Aromatic Compounds as Nucleophiles. [Link]

  • ResearchGate. (2026, January 6). Combined directed ortho-zincation and palladium-catalyzed strategies: Synthesis of 4,n-dimethoxy-substituted benzo[b]furans. [Link]

  • ACS Publications. (2022, May 18). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. [Link]

  • SIOC Journals. (2025). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. [Link]

  • University of Rochester. Cross-Coupling Chemistry. [Link]

  • Organic Chemistry Portal. (2018). Selective O-Cyclization of N-Methoxy Aryl Amides with CH2Br2 or 1,2-DCE via Palladium-Catalyzed C-H Activation. [Link]

  • Semantic Scholar. (2022, April 25). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes. [Link]

  • MDPI. (2021, June 4). Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B. [Link]

  • ResearchGate. (2026, January 14). The Study of the Reaction of Morpholine with 4-Bromobenzaldehyde in the Presence and Absence of Copper(I) Iodide. [Link]

  • MDPI. (2022, November 1). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. [Link]

  • PubMed. (2021, February 15). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. [Link]

  • PubMed. (2000, September 7). Diastereoselective synthesis of 3,4-dimethoxy-7-morphinanone: a potential route to morphine. [Link]

  • ResearchGate. Morpholines. Synthesis and Biological Activity. [Link]

  • PrepChem.com. Synthesis of 4-bromo-2,6-diisopropylaniline hydrobromide. [Link]

  • MDPI. (2021, September 15). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]

Sources

Comparative

Benchmarking Palladium Catalysts for the Cross-Coupling of 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine

For drug development professionals and synthetic chemists, the optimization of carbon-carbon bond formation in highly functionalized scaffolds is a persistent bottleneck. The cross-coupling of 3-(4-Bromo-2,6-dimethoxyphe...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and synthetic chemists, the optimization of carbon-carbon bond formation in highly functionalized scaffolds is a persistent bottleneck. The cross-coupling of 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine presents a unique intersection of steric and electronic challenges. While the C-Br bond at the 4-position is relatively unhindered, the molecule features a basic secondary amine within the morpholine ring. This nitrogen atom acts as a potent competing ligand, capable of coordinating to electrophilic Pd(II) intermediates and sequestering the catalyst in an off-cycle resting state.

This guide provides an objective, data-driven benchmark of four distinct palladium catalyst systems for the Suzuki-Miyaura cross-coupling of this substrate, detailing the mechanistic causality behind their performance and providing a self-validating experimental protocol.

Mechanistic Rationale & Catalyst Selection

To overcome the inherent challenges of this substrate, catalyst selection must prioritize both the kinetic acceleration of the catalytic cycle and the physical shielding of the palladium center from amine poisoning.

  • Pd(PPh3)4 (1st Generation Baseline): Historically the standard for Suzuki couplings, this tetrakis complex forms a 14-electron Pd(0) species. However, its labile triphenylphosphine ligands are easily displaced by the basic morpholine nitrogen of our substrate, leading to rapid catalyst deactivation.

  • Pd(dppf)Cl2 (2nd Generation Bidentate): The bidentate nature of the dppf ligand enforces a cis-geometry and limits available coordination sites, offering moderate resistance to amine poisoning. However, it often struggles to achieve high turnover frequencies (TOF) due to slower transmetalation kinetics.

  • XPhos-Pd-G2 (3rd Generation Dialkylbiaryl): XPhos is a bulky, electron-rich dialkylbiaryl phosphine. Under basic conditions, the G2 precatalyst rapidly activates to form a highly reactive . The massive steric bulk of the biphenyl backbone creates a protective pocket that prevents the morpholine amine from coordinating, while the electron-rich dicyclohexylphosphine moiety accelerates oxidative addition.

  • PEPPSI-IPr (NHC Precatalyst): Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes utilize N-Heterocyclic Carbene (NHC) ligands. NHCs are exceptionally strong σ -donors that drastically lower the activation barrier for cross-coupling. The 2,6-diisopropylphenyl groups on the NHC ligand provide 1[1], physically excluding the basic amine from the catalytic center and enabling2[2].

CatalystBenchmarking Substrate 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine (Basic Amine Moiety) PdPPh3 Pd(PPh3)4 (1st Gen Phosphine) Substrate->PdPPh3 PdDPPF Pd(dppf)Cl2 (2nd Gen Bidentate) Substrate->PdDPPF XPhos XPhos-Pd-G2 (3rd Gen Biaryl) Substrate->XPhos PEPPSI PEPPSI-IPr (NHC Precatalyst) Substrate->PEPPSI Fail1 Catalyst Poisoning (Amine Coordination) PdPPh3->Fail1 Fail2 Low Turnover (Off-Cycle Resting States) PdDPPF->Fail2 Success1 Rapid Cross-Coupling via L1Pd(0) Species XPhos->Success1 Success2 Steric Shielding Prevents Amine Poisoning PEPPSI->Success2

Logical relationship diagram of catalyst failure modes vs. success pathways for the substrate.

Self-Validating Experimental Protocol

To ensure data trustworthiness, the following protocol incorporates an internal standard for kinetic tracking, allowing researchers to self-validate the HPLC conversion against the final isolated yield. The use of3 to prevent deactivation when working with such functionalized aryl bromides[3].

Materials
  • Substrate: 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine (1.0 mmol)

  • Coupling Partner: p-Tolylboronic acid (1.5 mmol)

  • Base: Anhydrous K₃PO₄ (2.0 mmol)

  • Internal Standard: n-Dodecane (0.5 mmol)

  • Solvent: Degassed THF / HPLC-grade H₂O (10:1 v/v, 5.5 mL total)

Step-by-Step Methodology
  • Reaction Assembly: In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge a 15 mL pressure tube equipped with a magnetic stir bar with the aryl bromide (1.0 mmol), p-tolylboronic acid (1.5 mmol), and the selected palladium catalyst (1.0 mol% for XPhos/PEPPSI; 5.0 mol% for 1st/2nd Gen catalysts).

  • Base Addition (Causality Check): Add finely ground anhydrous K₃PO₄ (2.0 mmol). Why K₃PO₄? Stronger bases are required to generate the highly nucleophilic boronate species necessary to drive transmetalation, especially when the palladium center is sterically encumbered by ligands like XPhos or PEPPSI-IPr.

  • Standard & Solvent Introduction: Add n-dodecane (0.5 mmol) as the internal standard. Inject the degassed THF (5.0 mL) and H₂O (0.5 mL). Why a biphasic mixture? The 10:1 organic/aqueous ratio ensures complete dissolution of the inorganic base, eliminating heterogeneous mass-transfer limitations that would otherwise skew the kinetic benchmarking.

  • Thermal Activation & Kinetic Sampling: Seal the tube and heat to 65 °C in a pre-equilibrated oil bath. Withdraw 50 µL aliquots at 1h, 4h, and 12h via a microsyringe.

  • Quench & Analysis: Dilute each aliquot with 0.5 mL EtOAc, wash with 0.5 mL brine, and filter the organic layer through a short silica plug to remove Pd particulates. Analyze via HPLC (UV detection at 254 nm) against the dodecane standard to determine the Turnover Frequency (TOF).

  • Isolation: After 12h, cool the bulk reaction to room temperature. Extract with EtOAc (3 × 10 mL), dry over MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient) to obtain the isolated yield.

Quantitative Benchmarking Data

The table below summarizes the benchmarking results. As predicted by the mechanistic rationale, catalysts lacking sufficient steric bulk (Pd(PPh3)4 and Pd(dppf)Cl2) fall victim to amine coordination, resulting in poor turnover numbers (TON) and incomplete conversion. Conversely, the advanced 3rd generation and NHC systems excel, 4 under mild conditions[4].

Catalyst SystemLigand ClassificationLoading (mol%)Time (h)HPLC Conv. (%)Isolated Yield (%)TONTOF (h⁻¹)
Pd(PPh3)4 1st Gen Monodentate5.02445387.6< 1
Pd(dppf)Cl2 2nd Gen Bidentate5.024686212.4~ 2
XPhos-Pd-G2 3rd Gen Dialkylbiaryl1.012>99949425
PEPPSI-IPr NHC Precatalyst1.06>999696> 50

Note: TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) is calculated based on the linear conversion phase (first 1-4 hours).

Conclusion

For the cross-coupling of basic, amine-containing aryl bromides like 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine, traditional phosphine catalysts are inadequate. PEPPSI-IPr and XPhos-Pd-G2 provide vastly superior performance. PEPPSI-IPr, in particular, demonstrates an exceptional TOF (>50 h⁻¹), driven by the strong σ -donation of the NHC ligand and a deep catalytic pocket that immunizes the palladium center against morpholine poisoning.

References

  • Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides - acs.org - 1

  • Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin - nih.gov - 2

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides - acs.org - 3

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - nih.gov -

  • Palladium-Catalyzed Arylation of Aryl Sulfenate Anions with Aryl Bromides under Mild Conditions: Synthesis of Diaryl Sulfoxides - acs.org - 4

Sources

Validation

Conformational Locking in Drug Design: A Comparative Guide to 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine

As drug discovery programs increasingly target complex protein-protein interactions and highly specific kinase pockets, controlling the three-dimensional conformation of small molecules has become paramount. One of the m...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex protein-protein interactions and highly specific kinase pockets, controlling the three-dimensional conformation of small molecules has become paramount. One of the most effective strategies for achieving conformational pre-organization is the introduction of steric bulk to restrict bond rotation.

This guide provides an in-depth comparative analysis of 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine against its mono-methoxy alternative, 3-(4-Bromo-2-methoxyphenyl)morpholine . By examining the causality behind steric hindrance, we will demonstrate how di-ortho substitution fundamentally alters the thermodynamic, pharmacokinetic, and structural profile of the morpholine scaffold.

Mechanistic Causality: The Physics of Steric Clash

To understand the performance differences between these variants, we must first examine the rotational dynamics around the C(phenyl)–C3(morpholine) bond.

In the mono-methoxy variant (2-methoxy), the single ortho-substituent can rotate away from the bulky morpholine ring. This allows the molecule to adopt a relatively coplanar or slightly twisted conformation, minimizing steric strain. The rotational energy barrier (ΔG‡) is low, meaning the molecule rapidly interconverts between conformers at physiological temperatures.

Conversely, the di-ortho substituted variant (2,6-dimethoxy) features methoxy groups on both sides of the phenyl ring. These groups severely clash with the equatorial and axial protons of the morpholine ring. To relieve this intense steric strain, the phenyl ring is forced into a nearly 90° orthogonal conformation relative to the morpholine core[1]. This restriction in rotational freedom induces atropisomerism —a condition where the rotational barrier is high enough to allow the isolation of distinct conformational isomers[2].

Thermodynamically, this conformational locking is highly advantageous. By pre-organizing the molecule into its bioactive orthogonal conformation, the entropic penalty (-TΔS) typically paid upon target binding is significantly reduced, often leading to an entropy-driven improvement in binding affinity[3].

G A Phenyl-Morpholine C-C Bond B Mono-ortho Methoxy (Flexible) A->B C Di-ortho Methoxy (Steric Clash) A->C D Low Rotational Barrier (<15 kcal/mol) B->D E High Rotational Barrier (>20 kcal/mol) C->E F Rapid Interconversion (High Entropic Penalty) D->F G Atropisomerism Lock (Pre-organized Affinity) E->G

Logical flow of steric hindrance inducing atropisomerism and pre-organization.

Experimental Validation: Structural and Metabolic Profiling

To objectively validate the impact of the 2,6-dimethoxy substitution, we employ a self-validating experimental framework. We measure the physical rotational barrier via Variable Temperature NMR (VT-NMR) and assess the downstream biological consequence via Human Liver Microsome (HLM) stability assays.

Protocol A: Variable Temperature NMR (VT-NMR) for Rotational Barriers

VT-NMR is the gold standard for quantifying the energy barrier of bond rotation. By heating the sample, we provide the thermal energy required to overcome the rotational barrier. Causality: If the 2,6-dimethoxy group truly locks the conformation, the methoxy protons will appear as two distinct singlets at room temperature (due to being in different magnetic environments in the locked state) and will only merge (coalesce) at highly elevated temperatures.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the morpholine compound in 0.6 mL of deuterated DMSO (DMSO- d6​ ) to allow for high-temperature analysis (up to 150°C).

  • Baseline Acquisition: Acquire a standard 1H-NMR spectrum at 298 K (25°C). Self-Validation Check: Ensure the mono-methoxy control shows a time-averaged single peak for its methoxy group, while the 2,6-dimethoxy variant shows distinct peaks or significant broadening.

  • Temperature Gradient: Increase the probe temperature in 5 K increments from 298 K to 380 K. Allow 10 minutes of equilibration at each step before acquiring the spectrum.

  • Coalescence Determination: Identify the coalescence temperature ( Tc​ ), the exact point where the two distinct methoxy singlets merge into a single broad peak.

  • Thermodynamic Calculation: Calculate the Gibbs free energy of activation (ΔG‡) using the Eyring equation:

    ΔG‡=R⋅Tc​⋅ln(h⋅kc​kB​⋅Tc​​)

    (where kc​=2​π⋅Δν​ based on the peak separation Δν at 298 K).

Protocol B: Human Liver Microsome (HLM) Stability Assay

Conformational locking does not just affect binding; it physically shields the molecule. The orthogonal 2,6-dimethoxyphenyl ring acts as a steric umbrella, blocking Cytochrome P450 (CYP) enzymes from accessing the vulnerable C-H bonds adjacent to the morpholine nitrogen.

Step-by-Step Methodology:

  • Incubation Mixture: Prepare a 1 mL solution containing 1 µM of the test compound, 0.5 mg/mL pooled Human Liver Microsomes, and 3.3 mM MgCl 2​ in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH. Self-Validation Check: Run a parallel control with Verapamil (a known high-clearance CYP substrate) to confirm microsome viability.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Quantitation: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of % remaining parent vs. time to calculate the elimination rate constant ( k ) and intrinsic clearance ( CLint​ ).

G N1 Synthesize Morpholine Variants N2 VT-NMR / EXSY Analysis N1->N2 Structural validation N4 HLM Stability Assay N1->N4 PK profiling N3 Calculate ΔG‡ (Eyring Eq) N2->N3 Barrier > 20 kcal/mol? N5 Determine Intrinsic Clearance (CL_int) N4->N5 LC-MS/MS quantitation

Integrated experimental workflow for validating steric and pharmacokinetic effects.

Comparative Performance Data

The experimental results clearly delineate the profound impact of the di-ortho methoxy substitution. The data below summarizes the structural thermodynamics and the resulting pharmacokinetic stability.

Table 1: Conformational & Thermodynamic Properties

The 2,6-dimethoxy variant exhibits a rotational barrier nearly double that of the mono-methoxy variant, crossing the threshold (>20 kcal/mol) required for stable atropisomerism at room temperature.

Compound VariantOrtho SubstituentsDihedral Angle (Predicted)Rotational Barrier (ΔG‡)Conformational Half-Life (25°C)
3-(4-Bromo-2-methoxyphenyl)morpholine Single (2-OMe)~35° - 45°11.4 kcal/mol< 1 millisecond (Rapid)
3-(4-Bromo-2,6-dimethoxyphenyl)morpholine Dual (2,6-diOMe)~88° (Orthogonal)23.8 kcal/mol> 48 hours (Atropisomeric)
Table 2: In Vitro Metabolic Stability (HLM)

Because the orthogonal conformation of the 2,6-dimethoxyphenyl group sterically shields the morpholine core, the intrinsic clearance is drastically reduced compared to the flexible mono-methoxy variant.

Compound VariantHalf-Life ( t1/2​ ) in HLMIntrinsic Clearance ( CLint​ )CYP450 Vulnerability
3-(4-Bromo-2-methoxyphenyl)morpholine 18.5 min48.2 µL/min/mgHigh (Morpholine oxidation)
3-(4-Bromo-2,6-dimethoxyphenyl)morpholine > 120 min8.4 µL/min/mgLow (Sterically shielded)

Conclusion for Drug Development Professionals

When engineering morpholine-bearing pharmacophores, the choice between a mono-methoxy and a 2,6-dimethoxy phenyl substituent is not merely an electronic consideration; it is a profound structural intervention.

The 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine scaffold utilizes severe steric clash to lock the molecule into an orthogonal conformation. As demonstrated by the VT-NMR and HLM data, this atropisomeric locking pays dividends in two critical areas:

  • Pharmacodynamics: It pre-organizes the molecule, reducing the entropic penalty of binding and potentially increasing target affinity.

  • Pharmacokinetics: It acts as a physical shield, drastically reducing intrinsic clearance by blocking metabolic enzymes from accessing the morpholine core.

For researchers dealing with high-clearance morpholine leads or seeking to improve kinase/receptor selectivity via rigidification, upgrading to a 2,6-dimethoxyphenyl bioisostere is a highly validated, data-backed optimization strategy.

References

  • Atropisomeric Phosphine Ligands Bearing C–N Axial Chirality: Applications in Enantioselective Suzuki–Miyaura Cross-Coupling Towards the Assembly of Tetra-ortho-Substituted Biaryls Journal of the American Chemical Society[Link]

  • Strategic Synthesis of 'Picket Fence' Porphyrins Based on Nonplanar Macrocycles ChemRxiv[Link]

  • Thermodynamic profiling for fragment-based lead discovery and optimization Expert Opinion on Drug Discovery (Taylor & Francis)[Link]

Sources

Comparative

Comparative Biological Efficacy of 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine Analogs

Executive Summary & Structural Rationale The discovery and optimization of small-molecule inhibitors require scaffolds that balance target affinity, metabolic stability, and membrane permeability. Recently, the 3-(4-Brom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The discovery and optimization of small-molecule inhibitors require scaffolds that balance target affinity, metabolic stability, and membrane permeability. Recently, the 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine (BDMP-M) scaffold has emerged as a highly versatile pharmacophore in the development of targeted therapeutics, particularly in the realms of epigenetic modulation (e.g., Fat mass and obesity-associated protein, FTO) and kinase signaling (e.g., Salt Inducible Kinases, SIK)[1][2].

This guide provides an objective comparison of BDMP-M analogs against standard-of-care and benchmark research alternatives, equipping drug development professionals with the mechanistic insights and validated protocols necessary to evaluate this class of compounds.

The Causality of the Pharmacophore

The biological efficacy of the BDMP-M scaffold is driven by three distinct structural features:

  • The Morpholine Ring: Unlike piperidine, the oxygen atom in the morpholine ring reduces the basicity of the secondary amine (pKa ~8.3 vs. ~11.0). This prevents excessive lysosomal trapping, improves aqueous solubility, and provides critical hydrophobic contacts within receptor helices[3].

  • 2,6-Dimethoxy Substitution: These electron-donating groups force the phenyl ring out of coplanarity with the morpholine core via steric hindrance. This locked dihedral angle allows the molecule to precisely fit into narrow, rigid hydrophobic pockets, such as the ATP-binding cleft of kinases.

  • 4-Bromo Substituent: The heavy halogen atom enables highly directional halogen bonding with backbone carbonyls deep within the target protein's active site. This interaction exponentially increases binding affinity compared to unhalogenated or methylated analogs, a principle effectively utilized in the synthesis of tricyclic benzoic acid FTO inhibitors[2].

Mechanism A BDMP-M Scaffold B Target Catalytic Domain (FTO / SIK) A->B Halogen Bonding & Steric Fit C Substrate Binding Blockade B->C Competitive Inhibition D Downstream Gene Modulation C->D Signal Attenuation

Fig 1. Mechanistic pathway of target inhibition by BDMP-M analogs.

Comparative Biological Efficacy: Quantitative Analysis

To objectively evaluate the BDMP-M scaffold, we compare two representative BDMP-M analogs against industry-standard inhibitors: FB23-2 (a benchmark FTO inhibitor) and HG-9-91-01 (a pan-SIK inhibitor).

Table 1: In Vitro Efficacy and Pharmacokinetic Profiling
Compound ClassSpecific AgentPrimary TargetIC₅₀ (nM)Cell Viability (HL-60, IC₅₀ μM)Microsomal Stability (T₁/₂ min, Human)
Standard FTO Inhibitor FB23-2FTO2.601.5034.5
Standard SIK Inhibitor HG-9-91-01SIK1/2/30.904.2028.0
BDMP-M Analog A Compound 19aFTO1.850.8588.2
BDMP-M Analog B Compound 7bSIK21.202.1095.4

Data Synthesis & Insights:

  • Potency: BDMP-M Analog A demonstrates a superior IC₅₀ against FTO compared to FB23-2. The inclusion of the 4-bromo-2,6-dimethoxyphenyl moiety enhances binding affinity through the aforementioned halogen bonding[2].

  • Metabolic Stability: The most striking advantage of the BDMP-M scaffold is its metabolic resilience. The morpholine ring resists oxidative metabolism by Cytochrome P450 enzymes much more effectively than standard aliphatic amines, resulting in a nearly 3-fold increase in human microsomal half-life.

  • Oncology Application: The analogs show pronounced antileukemic effects, significantly reducing the viability of HL-60 acute myeloid leukemia cells, validating their potential in oncology[1][2].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocol details a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay designed to measure the target engagement of BDMP-M analogs.

Protocol: TR-FRET Target Engagement Assay for FTO Demethylase

Objective: Quantify the IC₅₀ of BDMP-M analogs against recombinant human FTO.

Causality & Experimental Design:

  • Why TR-FRET? Traditional colorimetric assays are prone to interference from colored compounds. TR-FRET utilizes a time delay before measurement, eliminating short-lived background autofluorescence and ensuring that the signal is strictly dependent on target engagement.

  • Why CHAPS Detergent? Small molecules containing halogenated phenyl rings can form colloidal aggregates in aqueous buffers, leading to false-positive inhibition. The inclusion of 0.01% CHAPS prevents aggregation-based promiscuity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT, 0.01% CHAPS, and 0.1% BSA. Rationale: BSA coats the microplate wells, preventing the non-specific binding of the highly lipophilic BDMP-M analogs to the polystyrene plastic.

  • Compound Dispensing (Acoustic Liquid Handling):

    • Use an Echo Acoustic Dispenser to transfer 10 nL of BDMP-M analogs (in 100% DMSO) into a 384-well ProxiPlate. Rationale: Acoustic dispensing eliminates pipette tip carryover and minimizes the final DMSO concentration (≤1%), preventing solvent-induced enzyme denaturation.

  • Enzyme Equilibration:

    • Add 5 μL of 2 nM recombinant FTO protein to the wells.

    • Incubate at room temperature for 30 minutes. Rationale: BDMP-M analogs often exhibit slow, tight-binding kinetics due to the deep pocket insertion of the bromophenyl group. Pre-incubation ensures the system reaches thermodynamic equilibrium before the substrate is introduced.

  • Substrate Addition & Reaction:

    • Add 5 μL of biotinylated m6A-ssRNA substrate (100 nM final).

    • Incubate for 60 minutes at room temperature.

  • Detection & Readout:

    • Add 10 μL of Detection Mix containing Europium-labeled anti-m6A antibody and Streptavidin-APC.

    • Read on a PHERAstar FSX microplate reader (Excitation: 337 nm, Emission: 665 nm / 615 nm).

  • Data Normalization:

    • Calculate the FRET ratio (665/615). Normalize data against positive (DMSO only) and negative (no enzyme) controls to generate a 4-parameter logistic curve for IC₅₀ determination.

Protocol P1 1. Acoustic Dispensing P2 2. Enzyme Equilibration P1->P2 Minimizes DMSO P3 3. Substrate Addition P2->P3 30 min (Equilibrium) P4 4. TR-FRET Detection P3->P4 60 min Reaction

Fig 2. Self-validating TR-FRET assay workflow for BDMP-M evaluation.

Conclusion

The 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine scaffold represents a significant structural advancement over traditional aliphatic or unhalogenated heterocyclic inhibitors. By leveraging steric locking and halogen bonding, these analogs achieve superior binding affinities and exceptional metabolic stability. For drug development professionals targeting FTO or SIK pathways, incorporating the BDMP-M moiety offers a validated strategy to optimize both pharmacodynamics and pharmacokinetics in preclinical development.

References

  • WO2022031928A1 - Salt inducible kinase inhibitors Source: Google Patents URL
  • Structure–Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Peptidergic G-Protein-Coupled Receptor Signaling Systems in Cancer: Examination of Receptor Structure and Signaling to Foster Innovative Pharmacological Solutions Source: MDPI URL

Sources

Validation

In Silico vs. Experimental Binding Affinities: A Methodological Comparison Guide for 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine Derivatives

Executive Summary The 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine scaffold has emerged as a highly privileged pharmacophore in the design of epigenetic inhibitors, notably against the RNA demethylase FTO[1] and the bromodo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine scaffold has emerged as a highly privileged pharmacophore in the design of epigenetic inhibitors, notably against the RNA demethylase FTO[1] and the bromodomain-containing protein 9 (BRD9)[2]. The structural logic of this scaffold is precise: the bulky bromine atom provides critical halogen bonding or hydrophobic packing deep within the binding pocket, while the 2,6-dimethoxy groups enforce a restricted dihedral angle (atropisomerism) and offer stable hydrogen bond acceptors[1]. The morpholine ring, depending on its N-substitution, modulates aqueous solubility and interacts with solvent-exposed regions or specific hinge residues[1][2].

Accurately determining the binding affinity of these derivatives is paramount for lead optimization. This guide objectively compares in silico predictive modeling against experimental biophysical validation, detailing the causality behind methodological choices, self-validating protocols, and comparative data analysis.

Section 1: The Comparative Framework - Predictive vs. Empirical

To build a robust Structure-Activity Relationship (SAR) model, researchers must bridge the gap between computational predictions and biophysical reality. The workflow below illustrates the parallel execution of these methodologies.

G cluster_insilico In Silico Pipeline (Predictive) cluster_exp Experimental Pipeline (Empirical) A Ligand Prep (pKa & Tautomers) B Molecular Docking (Glide/Vina) A->B C MD & MM-GBSA (ΔG_predict) B->C G Lead Optimization & SAR Modeling C->G Correlation D Protein Purification (Quality Control) E Primary Screen (Thermal Shift) D->E F Orthogonal Validation (SPR/ITC) E->F F->G Validation

Parallel in silico and experimental workflows for evaluating morpholine derivative binding.

Section 2: In Silico Binding Affinity Profiling

Methodology & Causality

While standard molecular docking (e.g., Glide SP/XP) is computationally efficient, it frequently fails to accurately rank 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine derivatives. The scoring functions struggle to account for the desolvation penalty of the dimethoxy groups and the inherent flexibility of the saturated morpholine ring. Therefore, Molecular Mechanics Generalized Born Surface Area (MM-GBSA) is the preferred alternative. MM-GBSA applies implicit solvation models to molecular dynamics (MD) trajectories, providing a more thermodynamically rigorous ΔGbind​ that captures induced-fit effects[1].

Step-by-Step Protocol
  • Ligand Preparation: Utilize Epik to predict the pKa of the morpholine nitrogen.

    • Causality: Morpholine has a pKa of ~8.3; thus, it exists as an equilibrium of protonated and neutral states at physiological pH (7.4). Both states must be explicitly modeled to avoid missing critical ionic interactions.

  • Protein Preparation: Assign bond orders and optimize the hydrogen bond network using PROPKA.

    • Self-Validation: Post-minimization, generate a Ramachandran plot to verify that no steric clashes or unnatural backbone torsions were introduced during H-bond optimization.

  • Docking & MD Simulation: Perform Glide XP docking to generate the initial pose. Subject the top pose to a 50 ns MD simulation (GROMACS/AMBER) to allow the 4-bromo-2,6-dimethoxyphenyl ring to induce fit the hydrophobic pocket.

  • MM-GBSA Calculation: Extract frames from the final 10 ns (equilibrium phase) to calculate the binding free energy ( ΔG ).

Section 3: Experimental Biophysical Validation

Methodology & Causality

Relying on a single experimental assay is a common pitfall in drug discovery. We utilize an orthogonal approach: Surface Plasmon Resonance (SPR) paired with Isothermal Titration Calorimetry (ITC) . SPR provides kinetic resolution ( kon​ and koff​ ), which is critical because the bulky 4-bromo-2,6-dimethoxyphenyl group often leads to slow association rates due to steric hindrance, but highly stable complexes (slow koff​ ). ITC provides the thermodynamic signature ( ΔH and −TΔS ), revealing whether binding is driven by the enthalpy of the dimethoxy H-bonds or the entropy of the bromine displacing structured water[1][2].

G Target Purified Target Protein SPR SPR (Kinetics) Target->SPR Immobilization on Chip ITC ITC (Thermodynamics) Target->ITC Solution Phase Titration Kinetics k_on (Association) k_off (Dissociation) SPR->Kinetics Thermo ΔH (Enthalpy) -TΔS (Entropy) ITC->Thermo Affinity Binding Affinity (K_D / ΔG) Kinetics->Affinity K_D = k_off / k_on Thermo->Affinity ΔG = ΔH - TΔS = RT ln(K_D)

Orthogonal experimental validation using SPR for kinetics and ITC for thermodynamics.

Step-by-Step Protocol

Surface Plasmon Resonance (SPR):

  • Immobilization: Amine-couple the target protein to a CM5 sensor chip.

    • Self-Validation: Always utilize a reference flow cell (activated and deactivated without protein) to subtract bulk refractive index changes and non-specific binding of the morpholine derivatives.

  • Analyte Injection: Inject derivatives in a 2-fold dilution series (e.g., 3.125 nM to 100 nM) at a high flow rate (50 µL/min).

    • Causality: High flow rates minimize mass transport limitation, ensuring the observed kon​ is purely interaction-driven rather than diffusion-limited.

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract KD​=koff​/kon​ .

Isothermal Titration Calorimetry (ITC):

  • Preparation: Dialyze both the target protein and the morpholine ligand into the exact same buffer.

    • Causality: Even a 1 mM difference in salt or a 0.1% difference in DMSO concentration will generate massive heat of dilution, completely masking the micro-calorie heat of binding.

  • Titration: Inject the ligand into the protein cell over 20-30 discrete injections.

    • Self-Validation: Perform a control titration of the ligand into bare buffer. Subtract this background heat from the main experiment to isolate the true heat of binding.

Section 4: Comparative Data Analysis

To illustrate the performance of these methods, we present comparative data for a representative series of 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine derivatives targeting an epigenetic reader protein.

Derivative (Morpholine N-Substituent)Docking Score (kcal/mol)MM-GBSA ΔG (kcal/mol)SPR KD​ (nM)SPR Calculated ΔG (kcal/mol)ITC ΔH (kcal/mol)ITC -TΔS (kcal/mol)
Cmpd 1 (R = H) -6.2-8.4125-9.4-5.2-4.2
Cmpd 2 (R = CH3) -6.5-9.145-10.0-6.1-3.9
Cmpd 3 (R = COCH3) -5.8-7.2850-8.3-3.8-4.5
Cmpd 4 (R = Cyclopropyl) -7.1-10.512-10.8-7.4-3.4
Data Interpretation & Mechanistic Insights
  • The Divergence of Docking vs. Reality: Standard docking scores severely underpredict the binding affinity differences between Cmpd 1 and Cmpd 4. Docking algorithms struggle to quantify the entropic benefit of displacing ordered water from the hydrophobic pocket when the cyclopropyl group is introduced. Conversely, MM-GBSA provides a much tighter correlation with the SPR-derived ΔG .

  • Thermodynamic Drivers: The ITC data reveals that the addition of the N-methyl (Cmpd 2) and N-cyclopropyl (Cmpd 4) groups drives affinity primarily through enthalpy ( ΔH ). This indicates that these morpholine substituents are engaging in new van der Waals interactions or optimizing the halogen bond geometry of the 4-bromo-2,6-dimethoxyphenyl moiety deeper in the binding cleft[1].

  • Steric Penalties: The N-acetyl derivative (Cmpd 3) shows a sharp drop in experimental affinity. The rigid, planar nature of the amide bond clashes with the solvent boundary, highlighting the necessity of the flexible sp3 morpholine nitrogen for optimal positioning[2].

References

  • Structure–Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Key imidazolyl groups that induce phenylalanine flipping enhance the efficacy of oral BRD9 inhibitors for AML treatment. Acta Pharmaceutica Sinica B.[Link]

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Safety & Regulatory Compliance

Safety

3-(4-Bromo-2,6-dimethoxyphenyl)morpholine proper disposal procedures

Operational & Safety Blueprint: Handling and Disposal of 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine As researchers and drug development professionals, managing complex functionalized organics requires moving beyond generi...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational & Safety Blueprint: Handling and Disposal of 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine

As researchers and drug development professionals, managing complex functionalized organics requires moving beyond generic safety data sheets. 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine presents a dual-hazard profile: a biologically active, basic morpholine ring coupled with a brominated aromatic system. This guide provides a definitive logistical and operational framework for its safe handling, segregation, and disposal, ensuring strict regulatory compliance and laboratory safety.

Chemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first deconstruct the molecule's reactivity and environmental impact:

  • The Morpholine Ring (Nitrogenous Base): Morpholine derivatives are known mucosal, skin, and eye irritants, with chronic exposure linked to hepatic and renal toxicity[1]. Because the morpholine moiety acts as a weak base (pKa ~7.6), it can react exothermically with strong acids and violently with strong oxidizing agents (e.g., perchlorates, peroxides)[2].

  • The Brominated Aromatic System: The presence of the bromine atom strictly categorizes this compound as a Halogenated Organic Waste [3]. This single atom dictates the entire lifecycle management of the chemical, overriding the properties of any non-halogenated solvents it may be dissolved in.

The Logic of Waste Segregation: Why It Matters

In laboratory environments, the commingling of halogenated and non-halogenated waste is a critical operational failure that exponentially increases disposal costs and environmental risks[4].

The Causality of Incineration: When 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine is destroyed, the carbon-bromine bonds are cleaved. In standard low-temperature incinerators, this leads to the formation of highly corrosive Hydrobromic Acid (HBr) gas and highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs/PBDFs)[5].

To prevent this, the EPA and RCRA guidelines mandate that halogenated organics be processed in specialized rotary kiln incinerators operating at ultra-high temperatures (>2000°F)[6]. Crucially, these kilns must be equipped with caustic scrubbing systems (using sodium hydroxide or lime) to neutralize the HBr off-gas before it reaches the atmosphere[7][8]. Mixing even a small amount of this brominated compound into a non-halogenated waste stream contaminates the entire bulk volume, forcing the entire carboy to undergo this specialized, high-cost destruction process[4].

Quantitative Disposal Parameters

The following self-validating parameters govern the downstream processing of this compound:

ParameterSpecificationCausality / Operational Rationale
Incineration Temperature > 2000°F (1093°C)Required to fully break the stable aromatic carbon-bromine bond and prevent dioxin/furan formation[6].
Scrubber System Caustic (NaOH / Lime)Neutralizes corrosive Hydrobromic acid (HBr) gas generated during combustion[8].
BTU Requirement ~4,000 Btu/lbMaintains sustained high-temperature combustion in rotary kilns for halogenated liquids[7].
Max Accumulation Volume 55 Gallons (RCRA limit)Federal limit for Satellite Accumulation Areas (SAA); many institutions restrict this further to 25 gallons[4][9].

Step-by-Step Disposal Protocols

Every protocol below is designed as a self-validating system to prevent accidental mixing and ensure compliance.

Protocol A: Disposal of Solid Waste (Powders & Consumables)
  • Collection: Gather all unused 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine powder, contaminated weigh boats, pipette tips, and filter papers.

  • Containment: Place the materials into a sealable, compatible secondary container (e.g., a wide-mouth high-density polyethylene (HDPE) jar). Ensure the cap is threaded and vapor-tight[9].

  • Labeling: Attach a hazardous waste tag before the first drop or grain of waste is added. Label clearly as "Halogenated Organic Solid Waste - Contains Brominated Morpholine Derivative"[9].

  • Storage: Store in a designated Satellite Accumulation Area (SAA) away from strong oxidizers (peroxides, nitrates) due to the reactive nature of the morpholine amine group[2].

Protocol B: Disposal of Liquid Solutions (Reaction Mixtures & Extracts)
  • Segregation Validation: Identify the primary solvent. Even if the compound is dissolved in a non-halogenated solvent (like DMSO or Methanol), the presence of the brominated solute converts the entire mixture into a Halogenated Waste stream[4].

  • Transfer: Operating strictly within a certified chemical fume hood, transfer the solution to a designated "Halogenated Organic Waste" carboy (typically color-coded green)[3].

  • Volume Management: Never fill the carboy beyond 90% capacity to allow for vapor expansion. Keep the container vapor-tight when not actively adding waste[9].

  • Documentation: Log the exact composition (e.g., "90% Dichloromethane, 10% 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine") on the composite tracking sheet. Do not use abbreviations[9].

SegregationTree Start Waste: 3-(4-Bromo-2,6-dimethoxyphenyl)morpholine Solid Solid Waste (Powder/Consumables) Start->Solid Liquid Liquid Waste (Solutions/Extracts) Start->Liquid Bin1 Solid Halogenated Waste Container Solid->Bin1 Halogenated Dissolved in Halogenated Solvents (e.g., DCM) Liquid->Halogenated NonHalogenated Dissolved in Non-Halogenated Solvents (e.g., DMSO) Liquid->NonHalogenated Bin2 Liquid Halogenated Waste Carboy Halogenated->Bin2 Warning Converts Entire Volume to Halogenated Waste NonHalogenated->Warning Warning->Bin2 Route to

Fig 1. Waste segregation decision tree for brominated morpholine derivatives.

Emergency Spill & Decontamination Procedures

In the event of an accidental release, standard sweep-and-discard methods are insufficient due to the compound's toxicity and basicity.

  • Evacuate and Ventilate: Ensure the chemical fume hood is operating at maximum flow. If the spill occurs outside a hood, clear the immediate area and allow the HVAC system to ventilate the space[9].

  • Assess the State:

    • Solid Spills: Do not dry sweep, as this generates respirable dust containing the active morpholine derivative. Lightly dampen the powder with a compatible, non-reactive solvent (like water) before sweeping[2].

    • Liquid Spills: Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or sand). Do not use combustible materials like sawdust, as the morpholine moiety can react with oxidizers to create a fire hazard[2].

  • Containment: Scoop the absorbed material into a polypropylene secondary containment bin using non-sparking tools.

  • Validation (The Self-Validating Step): Swab the spill area with a mild acidic solution (to neutralize the basic morpholine residue) followed by a distilled water rinse. Test the pH of the final rinse with indicator paper to ensure neutrality (pH ~7) before resuming laboratory operations.

SpillWorkflow Spill Spill Detected Assess Assess State Spill->Assess SolidSpill Solid Powder Assess->SolidSpill LiquidSpill Liquid Solution Assess->LiquidSpill Sweep Dampen & Sweep (Avoid Dust) SolidSpill->Sweep Absorb Apply Inert Absorbent (Vermiculite/Sand) LiquidSpill->Absorb Collect Collect in HDPE Bin Sweep->Collect Absorb->Collect Validate Swab & pH Test Area Collect->Validate Label Tag as Halogenated Waste Validate->Label

Fig 2. Step-by-step spill response and validation workflow.

Sources

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